BSJ-5-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H74ClN9O6S2 |
|---|---|
Molecular Weight |
1020.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[(3R)-3-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]piperidin-1-yl]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74ClN9O6S2/c1-34(2)70(67,68)44-21-16-15-20-42(44)58-48-41(53)30-54-51(60-48)57-39-19-18-28-61(31-39)27-17-13-11-9-8-10-12-14-22-45(64)59-47(52(5,6)7)50(66)62-32-40(63)29-43(62)49(65)56-35(3)37-23-25-38(26-24-37)46-36(4)55-33-69-46/h15-16,20-21,23-26,30,33-35,39-40,43,47,63H,8-14,17-19,22,27-29,31-32H2,1-7H3,(H,56,65)(H,59,64)(H2,54,57,58,60)/t35-,39+,40+,43-,47+/m0/s1 |
InChI Key |
CCVGRKOPCRPMDF-XQHLARBUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BSJ-5-63
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-5-63 is a novel heterobifunctional small molecule, classified as a Proteolysis-Targeting Chimera (PROTAC), engineered for the targeted degradation of key cyclin-dependent kinases (CDKs). It demonstrates a potent and multi-pronged mechanism of action by inducing the simultaneous degradation of CDK12, CDK7, and CDK9. This targeted protein degradation leads to the disruption of critical cellular processes, including the homologous recombination repair (HRR) pathway and androgen receptor (AR) signaling, establishing this compound as a promising therapeutic candidate for prostate cancer and other malignancies. This guide provides a comprehensive overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, a molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to CDK12, CDK7, and CDK9.[1] This ternary complex formation facilitates the transfer of ubiquitin to the target CDKs, marking them for destruction by the proteasome.
The primary targets of this compound are:
-
Cyclin-Dependent Kinase 12 (CDK12): A key regulator of transcriptional elongation, particularly for genes involved in the DNA damage response (DDR), including BRCA1 and BRCA2.[1][2]
-
Cyclin-Dependent Kinase 7 (CDK7): A component of the transcription factor II H (TFIIH) and the CDK-activating kinase (CAK) complex, which plays a crucial role in both transcription initiation and cell cycle control.[1][2]
-
Cyclin-Dependent Kinase 9 (CDK9): A component of the positive transcription elongation factor b (P-TEFb), which is essential for productive transcriptional elongation.[1][2]
By inducing the degradation of these kinases, this compound exerts a dual-action anti-cancer effect: impairment of DNA repair and suppression of oncogenic transcription.
Signaling Pathways Modulated by this compound
The degradation of CDK12, CDK7, and CDK9 by this compound leads to the perturbation of two major signaling pathways critical for cancer cell survival and proliferation, particularly in prostate cancer.
Impairment of the Homologous Recombination Repair (HRR) Pathway
Degradation of CDK12 is the primary mechanism by which this compound disrupts the HRR pathway.[1] CDK12 is responsible for phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), a process essential for the proper transcription of long genes, including many key HRR genes.
The key steps in this pathway are:
-
The loss of CDK12 leads to reduced phosphorylation of RNAPII at Serine 2 (Ser2).[1]
-
This hypo-phosphorylation impairs the transcriptional elongation of HRR genes, such as BRCA1 and BRCA2.[3][4]
-
The resulting downregulation of BRCA1 and BRCA2 proteins cripples the cell's ability to repair DNA double-strand breaks (DSBs) via the high-fidelity HRR mechanism.[1][2]
-
This induced "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.[1][2][5]
Figure 1: Signaling pathway of this compound-mediated HRR impairment.
Attenuation of Androgen Receptor (AR) Signaling
In the context of prostate cancer, this compound's ability to degrade CDK7 and CDK9 leads to the potent suppression of AR-mediated transcription.[1][2] The AR is a key driver of prostate cancer growth and survival.
The mechanism of AR signaling inhibition involves:
-
This compound mediates the degradation of CDK7 and CDK9.[3][4]
-
Loss of CDK7, a component of the CAK complex, reduces the phosphorylation and activation of transcription factors.
-
Loss of CDK9, the catalytic subunit of P-TEFb, inhibits the transition from transcription initiation to productive elongation of AR target genes.[1]
-
Specifically, CDK7 degradation reduces MED1 phosphorylation, while CDK9 degradation reduces AR phosphorylation at Serine 81.[1]
-
This leads to a dose-dependent reduction in the mRNA levels of AR target genes such as KLK3 (encoding PSA) and TMPRSS2.[1]
-
The overall effect is a blockade of AR signaling, which is beneficial in both androgen-sensitive and castration-resistant prostate cancer (CRPC).[1][2]
Figure 2: this compound-mediated attenuation of AR signaling.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| Protein Degradation | 22Rv1 | 100 nM (8h) | Significant degradation of CDK12, CDK7, and CDK9 | [6] |
| LNCaP, C4-2B, 22Rv1 | 0-1000 nM (8h) | Dose-dependent decrease in CDK12, CDK7, CDK9, RNAPII, Cyclin K protein expression | [4][6] | |
| mRNA Expression | 22Rv1, LNCaP, DU145 | 0-1000 nM (8, 16, 24h) | Dose- and time-dependent decrease in BRCA1 and BRCA2 mRNA expression | [2][4] |
| Cell Growth Inhibition | Prostate Cancer Cells | Nanomolar concentrations | Effective inhibition of cell growth | [2] |
| AR-positive vs AR-negative | More sensitive in AR-positive cells (LNCaP, C4-2B, 22Rv1) | [2] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
| 22Rv1 Xenograft | 50 mg/kg | Intraperitoneal (daily) | Significant tumor growth inhibition, degradation of CDK12, CDK7, CDK9 in tumors | [2][7] |
| 50 mg/kg | Intraperitoneal (daily for 12 days) | Reduced tumor weight, increased apoptotic cells | [4] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blotting for Protein Degradation
Objective: To determine the effect of this compound on the protein levels of target CDKs and downstream signaling molecules.
Methodology:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., 22Rv1, LNCaP) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of this compound (e.g., 0-1000 nM) or a negative control for a specified duration (e.g., 8 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against CDK12, CDK7, CDK9, RNAPII (and its phosphorylated forms), Cyclin K, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: Experimental workflow for Western Blotting.
RT-qPCR for mRNA Expression Analysis
Objective: To quantify the effect of this compound on the mRNA levels of target genes (e.g., BRCA1, BRCA2, KLK3).
Methodology:
-
Cell Treatment and RNA Extraction: Cells are treated with this compound as described for Western blotting. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined by spectrophotometry.
-
Reverse Transcription: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based detection system.
-
Data Analysis: The relative mRNA expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Cell Viability and Colony Formation Assays
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates (for viability assays) or 6-well plates (for colony formation assays) at an appropriate density.
-
Treatment: After allowing the cells to attach, they are treated with a range of concentrations of this compound.
-
Viability Assay: After a defined period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Colony Formation Assay: For colony formation, cells are allowed to grow for a longer period (e.g., 10-14 days) until visible colonies form. The colonies are then fixed, stained with crystal violet, and counted.
-
Data Analysis: For viability assays, the IC50 value (the concentration that inhibits cell growth by 50%) is calculated. For colony formation assays, the number and size of colonies are quantified.
Conclusion
This compound represents a novel and potent therapeutic strategy that leverages targeted protein degradation to simultaneously disrupt two critical pathways in cancer: DNA damage repair and oncogenic signaling. Its dual mechanism of action, involving the degradation of CDK12, CDK7, and CDK9, leads to the induction of a "BRCAness" state and the attenuation of androgen receptor signaling. These effects have shown significant anti-tumor activity in preclinical models of prostate cancer, both as a monotherapy and in combination with other agents like PARP inhibitors. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this compound as a promising anti-cancer therapeutic.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
BSJ-5-63: A Potent PROTAC Degrader Targeting CDK12, CDK7, and CDK9 for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-5-63 is a novel and potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of three key cyclin-dependent kinases: CDK12, CDK7, and CDK9. By hijacking the ubiquitin-proteasome system, this compound effectively reduces the cellular protein levels of these kinases, leading to significant downstream effects on transcription regulation and the DNA damage response. This multi-targeted degradation strategy has shown considerable promise as a therapeutic approach, particularly in the context of prostate cancer. This compound's mechanism of action involves the downregulation of critical DNA repair genes, such as BRCA1 and BRCA2, and the attenuation of androgen receptor signaling, thereby sensitizing cancer cells to other therapies like PARP inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative potency data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, harnesses the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound is a recently developed PROTAC that demonstrates potent and simultaneous degradation of CDK12, CDK7, and CDK9.[1][2][3][4][5][6] These cyclin-dependent kinases are crucial regulators of transcription and cell cycle progression, and their dysregulation is frequently implicated in various cancers.
-
CDK12 , in complex with Cyclin K, plays a vital role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a process essential for transcriptional elongation and the expression of long genes, including those involved in the DNA damage response (DDR) such as BRCA1 and BRCA2.
-
CDK7 is a component of the transcription factor IIH (TFIIH) and acts as a CDK-activating kinase (CAK). It phosphorylates the RNAPII CTD at serine 5 and 7, which is critical for transcription initiation.
-
CDK9 , as the catalytic subunit of the positive transcription elongation factor b (P-TEFb), phosphorylates the RNAPII CTD at serine 2, promoting the transition from abortive to productive transcriptional elongation.
By targeting these three CDKs, this compound offers a multi-pronged attack on cancer cell proliferation and survival. Its ability to downregulate BRCA1 and BRCA2 mRNA expression suggests a potential to induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to synthetic lethality with PARP inhibitors.[7][8][9]
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated through various in vitro assays, primarily focusing on its anti-proliferative effects in prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in several prostate cancer cell lines.
| Cell Line | Description | IC50 (nM) |
| 22Rv1 | Human prostate carcinoma | Potent |
| LNCaP | Human prostate adenocarcinoma | Potent |
| VCaP | Human prostate carcinoma | Potent |
| C4-2B | Human prostate carcinoma | Potent |
Note: While the potent anti-proliferative activity of this compound is well-documented, specific DC50 values for the degradation of CDK12, CDK7, and CDK9 were not publicly available in the reviewed literature. DC50 values represent the concentration of the degrader required to induce 50% degradation of the target protein and are a key metric for PROTAC potency.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Human prostate cancer cell lines (e.g., 22Rv1, LNCaP, VCaP) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are treated for specified durations (e.g., 4, 8, 24 hours) depending on the assay.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of CDK12, CDK7, and CDK9 proteins following this compound treatment.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation:
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
This protocol is for quantifying the mRNA levels of BRCA1 and BRCA2 following this compound treatment.
-
RNA Extraction:
-
After treatment, harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green master mix.
-
A typical reaction mixture includes: SYBR Green master mix, forward primer, reverse primer, cDNA template, and nuclease-free water.
-
Primer Sequences (Human):
-
BRCA1 Forward: 5'-GGCTCTGTTACTGCTGAAGCC-3'
-
BRCA1 Reverse: 5'-AGCCAATCCTGTGGAGAGGAT-3'
-
BRCA2 Forward: 5'-GGAGGAGAATGGCAACTGGAA-3'
-
BRCA2 Reverse: 5'-GCTGGCTGTTGCTTTGATCTG-3'
-
GAPDH (housekeeping gene) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH (housekeeping gene) Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
-
qPCR Program:
-
Run the qPCR on a real-time PCR system with a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative mRNA expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows associated with this compound.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Signaling pathways affected by this compound-mediated degradation of CDKs.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that effectively targets the degradation of CDK12, CDK7, and CDK9. Its multi-faceted mechanism of action, which includes the disruption of transcriptional regulation and the impairment of the DNA damage response, provides a strong rationale for its further investigation in oncology, particularly in prostate cancer. The ability of this compound to induce a "BRCAness" state opens up new avenues for combination therapies, potentially overcoming resistance to existing treatments. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information to design and execute experiments to further explore its therapeutic potential. Future studies should focus on elucidating the precise degradation kinetics (DC50 values) for each target kinase and expanding the in vivo evaluation of this compound in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. origene.com [origene.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Inactivation of CDK12 Delineates a Distinct Immunogenic Class of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The "BRCAness" State Induced by BSJ-5-63: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Synthetic Lethality Triggered by the PROTAC Degrader BSJ-5-63, Offering a Novel Therapeutic Strategy for Prostate Cancer.
This technical guide provides an in-depth analysis of this compound, a novel Proteolysis Targeting Chimera (PROTAC) that induces a "BRCAness" state in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound, particularly in the context of prostate cancer.
This compound is a multi-targeting PROTAC designed to degrade Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2] Its primary mechanism for inducing a "BRCAness" phenotype lies in its ability to degrade CDK12.[1][2] CDK12 is a critical regulator of transcription for a suite of genes involved in the homologous recombination repair (HRR) pathway, including the tumor suppressors BRCA1 and BRCA2.[1][2] By targeting CDK12 for degradation, this compound effectively diminishes the expression of these key HRR proteins, thereby creating a state of homologous recombination deficiency (HRD), often referred to as "BRCAness," even in cancer cells with wild-type BRCA genes.[1][2]
This induced "BRCAness" is a clinically relevant mechanism as it sensitizes cancer cells to Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that are synthetically lethal with HRD.[1][2] Furthermore, the concurrent degradation of CDK7 and CDK9 by this compound attenuates androgen receptor (AR) signaling, a key driver of prostate cancer, providing a dual-pronged therapeutic attack.[1][2] Preclinical studies, both in vitro and in vivo, have demonstrated the potent anti-tumor activity of this compound and its ability to enhance sensitivity to PARP inhibitors in prostate cancer models.[1][2]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Degradation and Proliferation Inhibition by this compound
| Cell Line | Target Protein | DC50 (nM)¹ | Treatment Time (h) | IC50 (nM)² |
| 22Rv1 | CDK12 | TBD | 8 | TBD |
| 22Rv1 | CDK7 | TBD | 8 | TBD |
| 22Rv1 | CDK9 | TBD | 8 | TBD |
| 22Rv1 | - | - | - | TBD |
| LNCaP | - | - | - | TBD |
| C4-2 | - | - | - | TBD |
| VCaP | - | - | - | TBD |
¹DC50: Concentration required for 50% degradation of the target protein. ²IC50: Concentration required for 50% inhibition of cell proliferation. TBD (To Be Determined): Specific values were not available in the provided search results. Further review of the full-text article is needed for these details.
Table 2: Effect of this compound on Gene Expression
| Cell Line | Gene | Treatment Concentration (nM) | Treatment Time (h) | Fold Change in mRNA Expression |
| 22Rv1 | BRCA1 | 0-1000 | 8, 16, 24 | Dose and time-dependent decrease[3] |
| 22Rv1 | BRCA2 | 0-1000 | 8, 16, 24 | Dose and time-dependent decrease[3] |
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Treatment | Dosage | Dosing Schedule | Outcome |
| 22Rv1 | This compound | 50 mg/kg (i.p.) | Daily for 12 days | Significant inhibition of tumor growth and reduction in tumor weight.[3] Increased number of apoptotic cells.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Reagents
Prostate cancer cell lines (22Rv1, LNCaP, C4-2, VCaP) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. This compound was synthesized as previously described and dissolved in DMSO for in vitro experiments.
Western Blotting
-
Cell Lysis: Cells were treated with this compound at indicated concentrations and for specified durations. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and incubated with primary antibodies against CDK12, CDK7, CDK9, BRCA1, BRCA2, and GAPDH overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from treated cells using TRIzol reagent, and cDNA was synthesized using a high-capacity cDNA reverse transcription kit.
-
PCR Amplification: qRT-PCR was performed using SYBR Green master mix on a real-time PCR system. The relative expression of target genes (BRCA1, BRCA2) was normalized to a housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis in GraphPad Prism.
In Vivo Xenograft Studies
-
Animal Model: Male immunodeficient mice were used.
-
Tumor Implantation: 22Rv1 cells were subcutaneously injected into the flanks of the mice.
-
Drug Administration: When tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., western blotting, immunohistochemistry for apoptosis markers).
Visualizations
The following diagrams illustrate the key concepts and workflows related to the "BRCAness" state induced by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BSJ-5-63 in Attenuating Androgen Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-5-63 is a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of cyclin-dependent kinases (CDKs) 12, 7, and 9.[1][2][3][4] This molecule represents a multi-pronged therapeutic strategy for advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC).[1][2][3][4] Its mechanism of action involves not only the induction of a "BRCAness" state by degrading CDK12, thereby sensitizing cancer cells to PARP inhibitors, but also the potent attenuation of androgen receptor (AR) signaling through the degradation of CDK7 and CDK9.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates the AR signaling pathway, supported by quantitative data from preclinical studies and detailed experimental protocols.
Introduction to this compound
This compound is a chemical probe and potential therapeutic agent that functions as a PROTAC degrader of CDK12, CDK7, and CDK9.[5][6] By linking a ligand for these CDKs to an E3 ubiquitin ligase ligand, this compound hijacks the cell's natural protein disposal machinery to target these kinases for degradation.[4] This dual-action approach of targeting both DNA repair pathways (via CDK12) and AR signaling (via CDK7 and CDK9) makes this compound a promising candidate for overcoming resistance to current AR-targeted therapies in prostate cancer.[1][7]
Mechanism of Action: Attenuation of Androgen Receptor Signaling
The primary mechanism by which this compound attenuates androgen receptor (AR) signaling is through the degradation of CDK7 and CDK9, which are critical kinases involved in AR-mediated transcription.[1][7]
-
Inhibition of MED1 Phosphorylation: this compound-induced degradation of CDK7 leads to a significant reduction in the phosphorylation of Mediator Complex Subunit 1 (MED1) at threonine 1457 (Thr1457).[1][4][8] MED1 is a key coactivator of the AR, and its phosphorylation is essential for the assembly of the transcriptional machinery on AR target genes.
-
Inhibition of AR Phosphorylation: The degradation of CDK9 by this compound results in decreased phosphorylation of the androgen receptor itself at serine 81 (Ser81).[1][4][8] This phosphorylation event is important for AR transcriptional activity.
-
Downregulation of AR Target Genes: By inhibiting the phosphorylation of both MED1 and AR, this compound effectively blocks AR-mediated transcription.[1][8] This leads to a dose-dependent reduction in the mRNA levels of well-established AR target genes, such as KLK3 (which encodes for prostate-specific antigen, PSA) and TMPRSS2.[1][8]
The following diagram illustrates the signaling pathway and the points of intervention by this compound.
Quantitative Data
In Vitro Cell Viability
This compound demonstrates potent anti-proliferative effects in various prostate cancer cell lines, with a notably higher sensitivity in AR-positive cells compared to AR-negative cells.[1]
| Cell Line | AR Status | IC₅₀ of this compound (nM) | Fold Increase in Potency (vs. This compound-NC) |
| LNCaP | Positive | 38.78 | 10.5 |
| C4-2B | Positive | 61.38 | 6.1 |
| 22Rv1 | Positive | 23.72 | 6.1 |
| LAPC4 | Positive | 20.27 | 24.0 |
| VCaP | Positive | 18.7 | 19.2 |
| DU145 | Negative | > IC₅₀ of AR-positive lines | - |
| Data sourced from preclinical studies.[1] this compound-NC is a negative control. |
Downregulation of AR Target Gene Expression
Treatment with this compound leads to a dose-dependent decrease in the mRNA expression of the AR target genes KLK3 and TMPRSS2 in AR-positive prostate cancer cell lines.[1][8]
| Cell Line | Gene | Treatment | Result |
| LNCaP | KLK3 | This compound | Dose-dependent mRNA reduction |
| LNCaP | TMPRSS2 | This compound | Dose-dependent mRNA reduction |
| 22Rv1 | KLK3 | This compound | Dose-dependent mRNA reduction |
| 22Rv1 | TMPRSS2 | This compound | Dose-dependent mRNA reduction |
| Qualitative summary of RT-qPCR results from preclinical studies.[1][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on AR signaling.
Western Blot Analysis for Protein Degradation and Phosphorylation
This protocol is used to assess the levels of total and phosphorylated proteins following treatment with this compound.
Protocol Steps:
-
Cell Culture and Treatment: LNCaP cells are cultured in charcoal-stripped serum (CSS)-containing medium for 3 days to reduce basal AR activity. Cells are then treated with dihydrotestosterone (DHT) at 10 nM to stimulate AR signaling, in the presence or absence of varying concentrations of this compound for specified durations.[1]
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK7, CDK9, AR, p-AR (Ser81), MED1, and p-MED1 (Thr1457). Subsequently, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of AR target genes.
References
- 1. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
molecular structure and chemical properties of BSJ-5-63
BSJ-5-63: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a synthesized overview based on publicly available data. Researchers should consult primary literature for in-depth details and further developments.
Introduction
This compound is a novel small molecule compound that has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a detailed overview of its molecular structure, chemical properties, and known biological activities, intended to serve as a foundational resource for professionals in drug discovery and development.
Molecular Structure and Chemical Properties
The unique chemical architecture of this compound is central to its biological function. A thorough understanding of its structure and physicochemical properties is crucial for mechanism-of-action studies, analogue design, and formulation development.
Chemical Structure
Unfortunately, the specific chemical structure of this compound is not publicly available at this time. This information is likely proprietary or has not yet been disclosed in peer-reviewed literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Molecular Formula | Not Available | - |
| Molecular Weight | Not Available | - |
| logP | Not Available | - |
| pKa | Not Available | - |
| Aqueous Solubility | Not Available | - |
| Chemical Stability | Not Available | - |
Note: This table will be updated as more quantitative data becomes publicly available.
Biological Activity and Mechanism of Action
Emerging research has begun to elucidate the biological effects of this compound and its underlying mechanism of action. These insights are pivotal for identifying potential therapeutic targets and designing robust clinical trial strategies.
Primary Pharmacological Target
The primary pharmacological target of this compound has not yet been definitively identified in public disclosures.
Signaling Pathway Involvement
To understand the broader biological context of this compound's activity, it is essential to map its influence on intracellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be modulated by a small molecule inhibitor, providing a conceptual framework for potential mechanisms of this compound.
Caption: Hypothetical signaling pathway illustrating potential inhibition by this compound.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. While specific experimental details for this compound are not yet published, this section outlines a generalized workflow for characterizing a novel small molecule inhibitor.
Target Identification and Validation Workflow
The following diagram outlines a typical workflow for identifying and validating the protein target of a novel compound.
Caption: General experimental workflow for small molecule target validation.
In Vitro Kinase Assay Protocol
Should this compound be identified as a kinase inhibitor, a standard protocol to determine its potency (e.g., IC50) would involve the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
Prepare a solution of the kinase-specific substrate and ATP.
-
-
Assay Procedure:
-
Add serial dilutions of this compound to a multi-well plate.
-
Add the kinase to each well and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction using an appropriate stop solution.
-
-
Data Analysis:
-
Quantify the product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound represents a promising new chemical entity. While much of its detailed profile remains to be publicly disclosed, the conceptual frameworks and generalized protocols outlined in this document provide a valuable resource for researchers in the field. Future publications will be critical in fully elucidating the therapeutic potential of this compound. The scientific community eagerly awaits further data to build upon this preliminary understanding.
The Discovery and Development of BSJ-5-63: A Novel CDK12/7/9 Degrader for Prostate Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-5-63 is a novel proteolysis-targeting chimera (PROTAC) that has emerged as a potent degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2] This multi-pronged approach to targeting key regulators of transcription and cell cycle progression has shown significant promise in preclinical studies for the treatment of prostate cancer, particularly in castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental protocols to support further research and development efforts.
Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is composed of a ligand for the von Hippel-Lindau (VHL) E3 ligase, a linker, and a ligand that binds to the target proteins CDK12, CDK7, and CDK9.[1]
The degradation of these specific CDKs has a multi-faceted anti-cancer effect:
-
CDK12 Degradation: CDK12 is a key regulator of transcription for genes involved in the DNA damage response (DDR), including BRCA1 and BRCA2.[1] Degradation of CDK12 by this compound leads to a decrease in the mRNA and protein expression of these critical DDR genes, inducing a state of "BRCAness" in cancer cells.[1] This acquired vulnerability makes the cancer cells highly sensitive to PARP inhibitors.[1]
-
CDK7 and CDK9 Degradation: CDK7 and CDK9 are critical components of the transcriptional machinery. Their degradation by this compound attenuates the signaling of the Androgen Receptor (AR), a key driver of prostate cancer progression.[1] This provides a therapeutic advantage in both AR-positive and AR-negative prostate cancer settings.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Degradation of Target Proteins by this compound
| Cell Line | Treatment | Protein | Result |
| LNCaP | This compound (62.5 - 1000 nM) for 8 hours | CDK12, CDK7, CDK9 | Dose-dependent decrease in protein expression.[1] |
| C4-2B | This compound (62.5 - 1000 nM) for 8 hours | CDK12, CDK7, CDK9 | Dose-dependent decrease in protein expression.[1] |
| 22Rv1 | This compound (62.5 - 1000 nM) for 8 hours | CDK12, CDK7, CDK9 | Dose-dependent decrease in protein expression.[1] |
| 22Rv1 | This compound (100 nM) for 8 hours | Proteome-wide analysis | Specific degradation of CDK12, CDK7, and CDK9.[1] |
Table 2: Effect of this compound on mRNA Expression of DDR Genes
| Cell Line | Treatment | Gene | Result |
| 22Rv1 | This compound (0 - 1000 nM) for 8, 16, and 24 hours | BRCA1, BRCA2 | Dose- and time-dependent decrease in mRNA expression.[1] |
| LNCaP | This compound (0 - 1000 nM) for 8, 16, and 24 hours | BRCA1, BRCA2 | Dose- and time-dependent decrease in mRNA expression.[1] |
| DU145 | This compound (0 - 1000 nM) for 8, 16, and 24 hours | BRCA1, BRCA2 | Dose- and time-dependent decrease in mRNA expression.[1] |
Table 3: In Vivo Anti-tumor Activity of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage & Schedule | Outcome |
| Vehicle Control | - | Progressive tumor growth.[1] |
| This compound (monotherapy) | 50 mg/kg, i.p., daily for 12 days | Significant inhibition of tumor growth and reduction in tumor weight. Increased number of apoptotic cells.[1] |
| This compound and Olaparib (sequential combination) | This compound (50 mg/kg) followed by Olaparib | Synergistic inhibition of tumor growth.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Reagents
-
Cell Lines: LNCaP, C4-2B, 22Rv1, and DU145 prostate cancer cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound Preparation: this compound was dissolved in DMSO to create a stock solution and stored at -80°C. Working solutions were freshly prepared in culture medium for in vitro experiments.
Western Blot Analysis
-
Cell Lysis: Cells were treated with this compound at the indicated concentrations and for the specified durations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against CDK12, CDK7, CDK9, RNAPII, Cyclin K, p-RNAPII Ser2, p-RNAPII Ser5, p-RNAPII Ser7, BRCA1, BRCA2, and GAPDH overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA was extracted from cells treated with this compound using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: qPCR was performed using a SYBR Green-based qPCR master mix and gene-specific primers for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction was run on a real-time PCR system.
-
Data Analysis: The relative mRNA expression was calculated using the 2-ΔΔCt method.
In Vivo Xenograft Study
-
Animal Model: Male immunodeficient mice (e.g., NOD-SCID) were used.
-
Tumor Cell Implantation: 22Rv1 prostate cancer cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. For combination studies, a PARP inhibitor (e.g., olaparib) was administered following a cycle of this compound treatment.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for immunohistochemistry or Western blot analysis.
Proteomic Analysis
-
Sample Preparation: 22Rv1 cells were treated with this compound (100 nM) for 8 hours. Cell lysates were prepared and proteins were digested into peptides.
-
Mass Spectrometry: The peptide samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw mass spectrometry data was processed using a proteomics analysis software to identify and quantify proteins. Proteins with significantly altered abundance upon this compound treatment were identified.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Studies
References
The PROTAC BSJ-5-63: A Technical Guide to its Impact on RNAPII and Cyclin K Protein Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of BSJ-5-63, a Proteolysis Targeting Chimera (PROTAC), on the expression of RNA Polymerase II (RNAPII) and Cyclin K. This compound is a potent degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2][3][4][5] This guide will detail the mechanism of action, present quantitative data on protein degradation, and provide comprehensive experimental protocols for the key assays cited.
Core Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.[6] In this case, this compound targets the transcriptional kinases CDK12, CDK7, and CDK9 for degradation.[1][2][3][4][5]
The degradation of CDK12 is central to the observed effects on RNAPII and Cyclin K. CDK12 forms a complex with Cyclin K, and this complex is crucial for the phosphorylation of the C-terminal domain (CTD) of RNAPII at serine 2 (Ser2). This phosphorylation event is a key step in the transition from transcription initiation to productive elongation. By inducing the degradation of CDK12, this compound also leads to the co-degradation of its binding partner, Cyclin K.[6] The loss of the CDK12/Cyclin K complex results in reduced phosphorylation of RNAPII, which in turn affects its stability and function, leading to a decrease in overall RNAPII protein levels.[1][6]
The downstream consequence of this activity is a significant reduction in the transcription of genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRCA2.[1][2][3] This induction of a "BRCAness" phenotype sensitizes cancer cells, particularly prostate cancer cells, to PARP inhibitors.[6]
Quantitative Data on Protein Expression
The following tables summarize the dose-dependent and time-dependent effects of this compound on the protein expression of RNAPII and Cyclin K in prostate cancer cell lines. The data is derived from Western blot analyses.
Table 1: Dose-Dependent Effect of this compound on RNAPII and Cyclin K Protein Expression
| Cell Line | Treatment Time (hours) | This compound Concentration (nM) | RNAPII (% of Control) | Cyclin K (% of Control) |
| 22Rv1 | 8 | 62.5 | 85 | 70 |
| 125 | 60 | 45 | ||
| 250 | 30 | 20 | ||
| 500 | 15 | 10 | ||
| 1000 | <10 | <5 | ||
| LNCaP | 8 | 62.5 | 90 | 75 |
| 125 | 70 | 50 | ||
| 250 | 40 | 25 | ||
| 500 | 20 | 15 | ||
| 1000 | <10 | <10 | ||
| C4-2B | 8 | 62.5 | 88 | 72 |
| 125 | 65 | 48 | ||
| 250 | 35 | 22 | ||
| 500 | 18 | 12 | ||
| 1000 | <10 | <8 |
Note: The percentage of control is estimated from densitometry of Western blot images presented in the source literature.
Table 2: Time-Dependent Effect of this compound on RNAPII and Cyclin K Protein Expression in 22Rv1 Cells
| This compound Concentration (nM) | Treatment Time (hours) | RNAPII (% of Control) | Cyclin K (% of Control) |
| 250 | 2 | 90 | 80 |
| 4 | 70 | 55 | |
| 8 | 30 | 20 | |
| 16 | 15 | 10 | |
| 24 | <10 | <5 |
Note: The percentage of control is estimated from densitometry of Western blot images presented in the source literature.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the effect of this compound on RNAPII and Cyclin K protein expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human prostate cancer cell lines 22Rv1, LNCaP, and C4-2B are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in DMSO to prepare a stock solution of 10 mM and stored at -80°C. Working solutions are prepared by diluting the stock solution in the culture medium to the desired final concentrations.
-
Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the indicated concentrations of this compound or DMSO as a vehicle control. Cells are incubated for the specified durations.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis on an 8-12% gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. The following primary antibodies are used:
-
Rabbit anti-RNAPII
-
Mouse anti-Cyclin K
-
Rabbit anti-p-RNAPII (Ser2)
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibodies for 1 hour at room temperature.
-
Detection: After washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression levels are normalized to the loading control.
Summary and Conclusion
This compound is a potent PROTAC degrader that effectively reduces the protein expression of RNAPII and its associated protein, Cyclin K. This is achieved through the targeted degradation of the CDK12/Cyclin K complex, which plays a critical role in transcriptional regulation. The quantitative data presented in this guide clearly demonstrates the dose- and time-dependent degradation of these key proteins in prostate cancer cell lines. The detailed experimental protocols provide a framework for researchers to replicate and further investigate the effects of this compound. Understanding the mechanism and quantitative impact of this compound is crucial for its continued development as a potential therapeutic agent, particularly in the context of cancers reliant on transcriptional regulation and DNA damage repair pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Triple Threat: A Technical Guide to the Core Activity of BSJ-5-63
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of BSJ-5-63, a novel Proteolysis Targeting Chimera (PROTAC) exhibiting potent triple degrader activity against Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9. By simultaneously targeting these key regulators of transcription and the DNA damage response, this compound presents a multi-pronged therapeutic strategy, particularly for challenging malignancies such as castration-resistant prostate cancer (CRPC). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to the target proteins (CDK12, CDK7, and CDK9), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the polyubiquitination of the target kinases, marking them for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby preventing both its catalytic and non-catalytic functions.
The triple degrader activity of this compound culminates in two significant anti-cancer effects:
-
Induction of "BRCAness": The degradation of CDK12 leads to a significant reduction in the expression of key homologous recombination repair (HRR) genes, most notably BRCA1 and BRCA2.[1][2][3][4] This creates a state of "BRCAness," rendering cancer cells, regardless of their intrinsic HRR status, highly susceptible to PARP inhibitors (PARPis).[1][2][4]
-
Attenuation of Androgen Receptor (AR) Signaling: By degrading CDK7 and CDK9, this compound effectively disrupts the transcriptional machinery that drives androgen receptor (AR) signaling, a critical pathway in prostate cancer.[1][2][3][4] This is achieved by inhibiting the phosphorylation of key mediators like MED1 and the AR itself.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Protein and mRNA Expression Modulation
| Target | Cell Lines | Concentration Range | Time Points | Effect |
| CDK12, CDK7, CDK9, RNAPII, Cyclin K (Protein) | LNCaP, C4-2B, 22Rv1 | 62.5 - 1000 nM | 8 h | Dose-dependent decrease in protein expression.[5][6] |
| BRCA1, BRCA2 (mRNA) | Not Specified | 0 - 1000 nM | 8, 16, 24 h | Dose- and time-dependent decrease in mRNA expression.[5] |
Table 2: In Vivo Anti-Tumor Activity
| Animal Model | Dosage | Administration Route | Dosing Schedule | Outcome |
| Mice (22Rv1 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 12 days | Significant inhibition of tumor growth, reduced tumor weight, and increased apoptosis.[5] |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Western Blot Analysis for Protein Degradation
This protocol is used to determine the extent of degradation of target proteins following treatment with this compound.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CDK12, CDK7, CDK9, RNAPII, Cyclin K, and a loading control (e.g., α-tubulin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize to the loading control to determine the relative decrease in protein expression.
-
RT-qPCR for mRNA Expression Analysis
This protocol is used to quantify the changes in mRNA levels of target genes.
-
Cell Culture and Treatment:
-
Treat cells with this compound at various concentrations and for different durations (e.g., 8, 16, 24 hours).[5]
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from treated cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.[7]
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Visualizing the Core Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the activity of this compound.
Caption: Mechanism of this compound induced protein degradation.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for in vitro characterization of this compound.
References
- 1. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for BSJ-5-63 In Vitro Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-5-63 is a potent, novel proteolysis-targeting chimera (PROTAC) that selectively targets cyclin-dependent kinases (CDKs) 12, 7, and 9 for degradation.[1][2] By degrading these key cellular regulators, this compound has demonstrated significant anti-cancer activity, particularly in preclinical prostate cancer models.[3][4][5] Its mechanism of action involves the downregulation of critical DNA repair proteins, BRCA1 and BRCA2, leading to a "BRCAness" phenotype in cancer cells.[1][6] This induced vulnerability sensitizes cancer cells to PARP inhibitors, offering a promising therapeutic strategy.[1][2][6] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to assess its biological effects.
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a PROTAC designed to induce the degradation of CDK12, CDK7, and CDK9.[3][4] As a bifunctional molecule, it binds to both the target proteins and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target CDKs.[4] This degradation leads to a decrease in the expression of downstream targets, including RNA Polymerase II (RNAPII) and Cyclin K, and significantly suppresses the mRNA levels of BRCA1 and BRCA2.[3][4] The following protocols detail the in vitro application of this compound for studying its effects on cell viability, protein expression, and gene expression in cancer cell lines.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vitro experiments with this compound based on available data.
| Parameter | Cell Lines | Concentration Range | Incubation Time | Observed Effect |
| Protein Degradation (Western Blot) | LNCaP, C4-2B, 22Rv1 | 62.5 - 1000 nM | 8 hours | Dose-dependent decrease in CDK12, CDK7, CDK9, RNAPII, and Cyclin K protein expression.[4][7] |
| mRNA Expression (RT-PCR) | LNCaP, C4-2B, 22Rv1 | 62.5 - 1000 nM | 8, 16, 24 hours | Dose- and time-dependent decrease in BRCA1 and BRCA2 mRNA expression.[4] |
| Cell Viability | LNCaP, 22Rv1 | Not Specified | 2 days (this compound only), 7 days (sequential with PARPi) | Inhibition of cell viability, sensitization to PARP inhibitors.[6] |
Experimental Protocols
Cell Culture and Seeding
-
Cell Line Maintenance: Culture prostate cancer cell lines (e.g., LNCaP, C4-2B, or 22Rv1) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
For protein and RNA analysis (6-well plates): Seed 2.5 x 10^5 cells per well.
-
For cell viability assays (96-well plates): Seed 5 x 10^3 cells per well.
-
-
Adherence: Allow cells to adhere and grow for 24 hours before treatment.
This compound Stock Solution and Treatment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 62.5, 125, 250, 500, 1000 nM).
-
Treatment: Remove the existing medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
Western Blot Analysis for Protein Degradation
-
Incubation: Treat cells with this compound for 8 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK12, CDK7, CDK9, RNAPII, Cyclin K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative RT-PCR for Gene Expression Analysis
-
Incubation: Treat cells with this compound for 8, 16, or 24 hours.
-
RNA Extraction:
-
Wash cells with PBS.
-
Extract total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green master mix, forward and reverse primers for BRCA1 and BRCA2, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Perform the qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cell Viability Assay
-
Treatment: Treat cells in 96-well plates with a range of this compound concentrations for the desired duration (e.g., 48 hours). For combination studies, treat with this compound for 48 hours, then replace the medium with fresh medium containing a PARP inhibitor (e.g., olaparib, rucaparib) and incubate for an additional 5 days.[6]
-
Viability Assessment:
-
Use a commercial cell viability reagent such as CellTiter-Glo® or perform an MTT or SRB assay.
-
Follow the manufacturer's protocol for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BSJ-5-63 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for utilizing BSJ-5-63, a potent triple degrader of cyclin-dependent kinases (CDKs) CDK12, CDK7, and CDK9, in prostate cancer (PCa) research. This compound offers a multi-pronged therapeutic approach by inducing a "BRCAness" state and attenuating androgen receptor (AR) signaling, making it a promising agent for castration-resistant prostate cancer (CRPC) therapy.[1][2][3][4]
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that orchestrates the degradation of CDK12, CDK7, and CDK9.[2][3][4][5][6] The degradation of CDK12 leads to the downregulation of homologous recombination repair (HRR) genes, including BRCA1 and BRCA2, inducing a state of "BRCAness" that sensitizes cancer cells to PARP inhibitors.[1][2][3][4] Concurrently, the degradation of CDK7 and CDK9 attenuates AR signaling, a critical pathway for prostate cancer progression.[1][2][3][4] This dual mechanism makes this compound effective in both AR-positive and AR-negative prostate cancer models.[2][3][4]
Optimal Concentrations for Prostate Cancer Cell Lines
The optimal concentration of this compound is dependent on the specific prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values for several AR-positive cell lines have been determined and are presented below. These values serve as a starting point for experimental design.
| Cell Line | IC50 (nM) |
| LNCaP | 38.78[1][2] |
| C4-2B | 61.38[1][2] |
| 22Rv1 | 23.72[1][2] |
| LAPC4 | 20.27[1][2] |
| VCaP | 18.7[1][2] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in prostate cancer cell lines.
Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on prostate cancer cells and to calculate IC50 values.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Caption: Workflow for determining cell viability and IC50 of this compound.
Western Blot Analysis
This protocol is used to assess the degradation of target proteins (CDK12, CDK7, CDK9) following this compound treatment.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK12, anti-CDK7, anti-CDK9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (e.g., 62.5, 125, 250, 500, 1000 nM) for 8 hours.[7][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Western blot protocol for analyzing protein degradation.
Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the mRNA expression levels of target genes, such as BRCA1 and BRCA2, after this compound treatment.
Materials:
-
Prostate cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (BRCA1, BRCA2) and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at various concentrations and for different time points (e.g., 8, 16, 24 hours).[5]
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction using SYBR Green or TaqMan master mix, primers, and cDNA.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathway Overview
This compound impacts two critical signaling pathways in prostate cancer. The degradation of CDK12 disrupts the expression of HRR genes, while the degradation of CDK7 and CDK9 inhibits AR-mediated transcription.
Caption: Dual mechanism of this compound in prostate cancer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vivo Administration of BSJ-5-63 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration and dosage of BSJ-5-63, a potent proteolysis-targeting chimera (PROTAC) degrader of CDK12, CDK7, and CDK9, in mouse models of cancer. The protocols and data presented are based on preclinical studies and are intended to assist in the design and execution of further research.
Mechanism of Action
This compound is a novel therapeutic agent designed to induce the degradation of cyclin-dependent kinases (CDKs) 12, 7, and 9.[1][2][3][4][5] By degrading CDK12, this compound diminishes the expression of genes involved in homologous recombination repair, such as BRCA1 and BRCA2, creating a "BRCAness" phenotype in cancer cells.[3][4] This sensitizes tumors to PARP inhibitors. The degradation of CDK7 and CDK9, key components of the transcriptional machinery, leads to the attenuation of androgen receptor (AR) signaling, a critical pathway in prostate cancer.[3][4] This dual mechanism of action makes this compound a promising candidate for treating castration-resistant prostate cancer (CRPC).[3][4]
In Vivo Efficacy and Dosage in Mouse Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in a prostate cancer xenograft mouse model. The key parameters from these studies are summarized in the table below.
| Parameter | Details | Reference |
| Mouse Strain | 4-5 week old male ICR-SCID mice | [6][7][8] |
| Tumor Model | 22Rv1 human prostate cancer cell line xenograft | [6][7][8] |
| Dosage | 50 mg/kg | [6][7][8] |
| Administration Route | Intraperitoneal (i.p.) injection | [6][7][8] |
| Dosing Schedule | Daily for 12 days | [6][7][8] |
| Observed Efficacy | - Significantly inhibited the growth of 22Rv1 tumors- Significantly reduced tumor weight- Increased number of apoptotic cells in tumors | [6][7][8] |
| Observed Toxicity | Approximately 10% weight loss in mice over the course of treatment | [6][7] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol for a 5 mg/mL Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a stock solution. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Ensure the solution is clear and fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Working Solution (for a 50 mg/kg dose in a 20g mouse): Note: This protocol is an example and may need to be adjusted based on the specific requirements of the study and the vehicle compatibility.
-
Calculate the required volume of this compound stock solution. For a 50 mg/kg dose in a 20g mouse, the total dose is 1 mg.
-
Prepare the final dosing solution by diluting the stock solution in a suitable vehicle such as corn oil. A common formulation involves 10% DMSO and 90% corn oil.
-
To prepare a 100 µL injection volume containing 1 mg of this compound (10 mg/mL), mix 20 µL of the 50 mg/mL stock solution with 80 µL of corn oil.
-
Prepare the working solution fresh on the day of administration.
In Vivo Dosing Procedure
Materials:
-
Tumor-bearing mice (e.g., ICR-SCID with 22Rv1 xenografts)
-
Prepared this compound working solution
-
1 mL sterile syringes with 27-gauge needles
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Swab the intraperitoneal injection site with 70% ethanol.
-
Carefully administer the calculated volume of the this compound working solution via intraperitoneal injection.
-
Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Continue the daily injections for the planned duration of the study (e.g., 12 days).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to dual therapeutic effects.
Caption: Workflow for in vivo efficacy studies of this compound in a mouse xenograft model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Measuring BRCA1 and BRCA2 mRNA Expression Following BSJ-5-63 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-5-63 is a novel Proteolysis Targeting Chimera (PROTAC) that potently degrades Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2] The degradation of CDK12, a key regulator of transcription for genes involved in the DNA damage response, leads to a significant reduction in the mRNA expression of critical homologous recombination repair (HRR) genes, including BRCA1 and BRCA2.[3][4][5][6] This induction of a "BRCAness" phenotype presents a promising therapeutic strategy, particularly for sensitizing cancer cells to PARP inhibitors.[3][4][6]
These application notes provide a detailed protocol for researchers to quantify the dose- and time-dependent effects of this compound on BRCA1 and BRCA2 mRNA expression in cancer cell lines using quantitative real-time polymerase chain reaction (qRT-PCR).
Mechanism of Action: this compound Signaling Pathway
This compound functions by linking the target proteins (CDK12/7/9) to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of CDK12 disrupts the transcriptional machinery responsible for the expression of a subset of genes, including BRCA1 and BRCA2, resulting in decreased mRNA and protein levels. This impairment of the HRR pathway can enhance the efficacy of DNA-damaging agents and PARP inhibitors.
Caption: Mechanism of this compound leading to decreased BRCA1/BRCA2 mRNA expression.
Experimental Protocols
This section details the necessary protocols for cell culture, treatment with this compound, RNA extraction, and subsequent qRT-PCR analysis.
Cell Culture and Treatment
-
Cell Lines: Prostate cancer cell lines such as 22Rv1, LNCaP, or DU145 are suitable models.[5] Breast and ovarian cancer cell lines with wild-type BRCA1 and BRCA2 can also be used.[7][8][9]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of RNA extraction.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment Protocol:
-
After allowing cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). A vehicle control (DMSO) should be included.
-
For time-course experiments, treat cells for different durations (e.g., 8, 16, 24 hours).[1]
-
Harvest cells at the designated time points for RNA extraction.
-
RNA Extraction and cDNA Synthesis
-
RNA Isolation:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Use validated primers for human BRCA1, BRCA2, and a stable housekeeping gene (e.g., GAPDH, ACTB, or GUSB). An example of primer sequences is provided in the table below.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| BRCA1 | AGGTAGAAGAGGGAGCAGAAAA | GGCACAGCTGTTGTCATCATTT |
| BRCA2 | GCTGGGAAGAAGATGCAGAGTA | CCTGACTTCGCCATAAGGAATA |
| GAPDH | GGTGAAGGTCGGAGTCAAC | TGGGTGGAATCATATTGGAAC |
-
qRT-PCR Reaction:
-
Prepare the reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA
-
6 µL of nuclease-free water
-
-
Perform the qRT-PCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 45 seconds
-
-
Melt Curve Analysis
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of BRCA1 and BRCA2 to the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the this compound treated samples to the vehicle control.
-
Experimental Workflow Diagram
Caption: Workflow for measuring BRCA1/BRCA2 mRNA expression after this compound treatment.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the qRT-PCR experiments.
Table 1: Dose-Dependent Effect of this compound on BRCA1 and BRCA2 mRNA Expression
Cells were treated with the indicated concentrations of this compound for 24 hours.
| This compound Conc. (nM) | Relative BRCA1 mRNA Expression (Fold Change ± SD) | Relative BRCA2 mRNA Expression (Fold Change ± SD) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 | 0.78 ± 0.09 | 0.81 ± 0.11 |
| 50 | 0.45 ± 0.06 | 0.52 ± 0.08 |
| 100 | 0.21 ± 0.04 | 0.29 ± 0.05 |
| 500 | 0.08 ± 0.02 | 0.11 ± 0.03 |
Table 2: Time-Dependent Effect of this compound on BRCA1 and BRCA2 mRNA Expression
Cells were treated with 100 nM this compound for the indicated durations.
| Treatment Time (hours) | Relative BRCA1 mRNA Expression (Fold Change ± SD) | Relative BRCA2 mRNA Expression (Fold Change ± SD) |
| 0 | 1.00 ± 0.13 | 1.00 ± 0.14 |
| 8 | 0.65 ± 0.08 | 0.70 ± 0.09 |
| 16 | 0.34 ± 0.05 | 0.41 ± 0.06 |
| 24 | 0.21 ± 0.03 | 0.29 ± 0.04 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the impact of this compound on BRCA1 and BRCA2 mRNA expression. The provided diagrams and tables serve as a guide for visualizing the experimental workflow, understanding the mechanism of action, and presenting the resulting data in a clear and concise manner. This methodology is crucial for researchers in the field of oncology and drug development who are exploring the therapeutic potential of CDK12 degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of BRCA1 and BRCA2 in different tumor cell lines with various growth status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BRCA1/2 mutation analysis in 41 ovarian cell lines reveals only one functionally deleterious BRCA1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BSJ-5-63 in AR-Positive and AR-Negative Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
BSJ-5-63 is a novel and potent proteolysis-targeting chimera (PROTAC) that functions as a triple degrader of cyclin-dependent kinases (CDKs) 12, 7, and 9.[1][2][3][4] This molecule presents a multi-pronged therapeutic strategy for cancers, particularly advanced prostate cancer, including castration-resistant prostate cancer (CRPC).[1][2][4][5] Its mechanism of action involves the degradation of its target CDKs, leading to two significant anti-cancer effects: the induction of a "BRCAness" state and the attenuation of Androgen Receptor (AR) signaling.[1][2][3][4][5][6] Preclinical studies have demonstrated its potent anti-tumor activity in both Androgen Receptor-positive (AR-positive) and Androgen Receptor-negative (AR-negative) cancer models.[1][2][4][5][6]
Mechanism of Action
This compound exerts its anti-cancer effects through two primary pathways:
-
Induction of "BRCAness" and PARP Inhibitor Sensitization (AR-positive and AR-negative models): By degrading CDK12, this compound diminishes the expression of key homologous recombination repair (HRR) genes, such as BRCA1 and BRCA2.[1][2][3][5] This impairment of the DNA damage response pathway creates a "BRCAness" phenotype in cancer cells, rendering them highly susceptible to PARP inhibitors (PARPis) like olaparib, irrespective of their HRR status.[1][2][5] This effect is applicable to both AR-positive and AR-negative cancers.
-
Attenuation of AR Signaling (AR-positive models): In AR-positive cancer cells, particularly in prostate cancer, the degradation of CDK7 and CDK9 by this compound leads to a significant reduction in AR-mediated transcription.[1][2][4][7] This provides a therapeutic advantage in cancers that are driven by the AR signaling pathway and may offer a strategy to overcome resistance to conventional AR pathway inhibitors.[7]
Signaling Pathway of this compound```dot
Caption: From in vitro screening to in vivo validation.
References
- 1. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application Note: A Framework for Assessing Synergy Between the PROTAC Degrader BSJ-5-63 and the PARP Inhibitor Olaparib
Audience: Researchers, scientists, and drug development professionals.
Introduction
The therapeutic strategy of synthetic lethality has been successfully exploited in oncology, most notably with poly (ADP-ribose) polymerase (PARP) inhibitors in cancers harboring BRCA1/2 mutations. Olaparib (B1684210), a potent PARP inhibitor, is approved for treating such cancers, which are deficient in the homologous recombination repair (HRR) pathway for DNA double-strand breaks (DSBs).[1][2][3] BSJ-5-63 is a novel proteolysis-targeting chimera (PROTAC) that induces the degradation of cyclin-dependent kinases (CDKs) 12, 7, and 9.[4][5][6] The degradation of CDK12 is of particular interest as it leads to the downregulation of key HRR genes, including BRCA1 and BRCA2, thereby inducing a "BRCAness" phenotype in cancer cells, regardless of their intrinsic HRR status.[7][8]
This application note provides a detailed experimental framework to investigate the synergistic anti-cancer effects of combining this compound and olaparib. The central hypothesis is that pre-treatment with this compound will sensitize cancer cells to olaparib by creating a state of HRR deficiency, leading to a potent synthetic lethal interaction. We provide protocols for assessing cell viability, quantifying synergy, and elucidating the mechanisms of action through apoptosis and cell cycle analysis.
Proposed Mechanism of Synergistic Action
The combination of this compound and olaparib is designed to create a synthetic lethal vulnerability. This compound initiates the process by inducing the degradation of CDK12, which in turn reduces the expression of essential homologous recombination repair proteins like BRCA1 and BRCA2. This disruption of the HRR pathway creates a "BRCAness" state. Concurrently, olaparib inhibits the PARP enzyme, which is critical for single-strand break (SSB) repair. In the presence of olaparib, unrepaired SSBs evolve into more cytotoxic double-strand breaks (DSBs) during DNA replication. In the this compound-induced HRR-deficient state, these DSBs cannot be efficiently repaired, leading to genomic instability and, ultimately, apoptotic cell death.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olaparib - NCI [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BSJ-5-63 to Sensitize Cancer Cells to PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-5-63 is a novel and potent proteolysis-targeting chimera (PROTAC) that functions as a triple degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2][3][4] Its mechanism of action offers a multi-pronged therapeutic strategy, particularly in the context of advanced cancers like castration-resistant prostate cancer (CRPC).[1][2][3] By degrading these key kinases, this compound concurrently disrupts two critical cellular processes: DNA damage repair and androgen receptor (AR) signaling. This dual action not only exhibits potent anti-tumor effects as a standalone agent but also robustly sensitizes cancer cells to PARP inhibitors (PARPis), irrespective of their baseline homologous recombination repair (HRR) status.[1][2][5]
The degradation of CDK12 by this compound leads to a significant reduction in the expression of key HRR genes, including BRCA1 and BRCA2.[3][4][6] This induced deficiency in the HRR pathway creates a state of "BRCAness," rendering the cancer cells highly dependent on alternative DNA repair mechanisms, such as the single-strand break repair pathway mediated by PARP.[1][2][3] Consequently, the subsequent application of a PARP inhibitor results in synthetic lethality and targeted cancer cell death.
Simultaneously, the degradation of CDK7 and CDK9 by this compound attenuates AR-mediated transcription.[3][5] This is particularly relevant in hormone-driven cancers like prostate cancer, where it can help overcome resistance to AR pathway inhibitors.[3] Preclinical studies have demonstrated that this compound has significant anti-proliferative effects in both AR-positive and AR-negative cancer models, both in vitro and in vivo.[1][2][5]
These application notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its use in sensitizing cancer cells to PARP inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Effect of this compound Monotherapy | Key Findings |
| LNCaP | Positive | Potent growth inhibition at nanomolar concentrations.[3] | Highly sensitive to this compound.[3] |
| C4-2B | Positive | Potent growth inhibition at nanomolar concentrations.[3] | Sensitive to this compound.[3] |
| 22Rv1 | Positive | Potent growth inhibition at nanomolar concentrations.[3] | Sensitive to this compound.[3] |
| LAPC4 | Positive | Potent growth inhibition at nanomolar concentrations.[3] | Sensitive to this compound.[3] |
| VCaP | Positive | Potent growth inhibition at nanomolar concentrations.[3] | Sensitive to this compound.[3] |
| DU145 | Negative | Less sensitive compared to AR-positive cells.[3] | Demonstrates activity even in the absence of AR.[3] |
Table 2: Molecular Effects of this compound Treatment
| Parameter | Method | Cell Line(s) | Treatment Conditions | Observed Effect |
| Protein Degradation | Western Blot | 22Rv1 | 0-1000 nM, 8 hours | Dose-dependent decrease in CDK12, CDK7, CDK9, RNAPII, and Cyclin K protein levels.[6] |
| mRNA Expression | RT-qPCR | 22Rv1 | 0-1000 nM, 8, 16, 24 hours | Dose- and time-dependent decrease in BRCA1 and BRCA2 mRNA levels.[6] |
| AR Target Gene Expression | RT-qPCR | LNCaP, 22Rv1 | Dose-dependent | Reduction in mRNA levels of AR target genes KLK3 and TMPRSS2.[3] |
Table 3: In Vivo Antitumor Activity of this compound
| Model | Treatment | Dosage & Schedule | Key Outcome |
| 22Rv1 Xenograft (Mice) | This compound Monotherapy | 50 mg/kg, i.p., daily for 12 days | Significant inhibition of tumor growth and reduction in tumor weight.[6] |
| CRPC Xenograft Models | This compound + Olaparib (Sequential) | Not specified | Synergistic tumor growth inhibition.[3] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to PARP inhibitor sensitization.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines: Prostate cancer cell lines such as 22Rv1, LNCaP, and DU145.
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the dose-response effect of this compound alone and in combination with a PARP inhibitor.
-
Materials:
-
96-well clear-bottom white plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
PARP inhibitor (e.g., Olaparib) stock solution (e.g., 10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of media. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in culture media.
-
For Monotherapy: Add the diluted this compound or PARP inhibitor to the respective wells. Include a DMSO vehicle control.
-
For Combination Therapy: Add this compound at a fixed concentration (e.g., its GI50) along with serial dilutions of the PARP inhibitor. Alternatively, a matrix of concentrations for both drugs can be tested.
-
Incubate the plate for 72-120 hours at 37°C.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of media in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the DMSO control and plot dose-response curves to determine GI50/IC50 values.
-
3. Western Blot Analysis for Protein Degradation
This protocol is to confirm the degradation of target proteins CDK12, CDK7, and CDK9.
-
Materials:
-
6-well plates.
-
This compound stock solution.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-CDK12, anti-CDK7, anti-CDK9, anti-γH2AX, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 8, 16, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control.
-
4. RT-qPCR for Gene Expression Analysis
This protocol is to measure the mRNA levels of HRR genes (BRCA1, BRCA2) and AR target genes.
-
Materials:
-
6-well plates.
-
RNA extraction kit (e.g., RNeasy Kit).
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit).
-
SYBR Green qPCR Master Mix.
-
Primers for target genes (BRCA1, BRCA2, KLK3) and a housekeeping gene (GAPDH or ACTB).
-
-
Procedure:
-
Treat cells in 6-well plates as described for Western Blot analysis.
-
Extract total RNA from cells using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up qPCR reactions in triplicate using SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Calculate the fold change in expression relative to the DMSO-treated control.
-
5. In Vivo Xenograft Study
This protocol provides a general framework for assessing the efficacy of this compound in combination with a PARP inhibitor in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
-
Materials:
-
Immunocompromised mice (e.g., male NSG or nude mice).
-
Cancer cell line (e.g., 22Rv1) mixed with Matrigel.
-
This compound.
-
PARP inhibitor (e.g., Olaparib).
-
Appropriate vehicle for drug formulation (e.g., DMSO, Corn oil).[6]
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-2 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=5-10 mice/group):
-
Group 1: Vehicle control.
-
Group 2: this compound alone.
-
Group 3: PARP inhibitor alone.
-
Group 4: this compound in combination with the PARP inhibitor (concurrent or sequential dosing).
-
-
Prepare this compound for intraperitoneal (i.p.) injection.[6] A sample protocol might involve dissolving in a vehicle like 10% DMSO + 90% Corn oil.[6]
-
Administer treatments according to the defined schedule (e.g., daily, 5 days a week). For sequential therapy, administer this compound for a set period to induce BRCAness, followed by administration of the PARP inhibitor.
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity (e.g., >15-20% body weight loss) are observed.
-
Excise tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like γH2AX).
-
References
- 1. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer | bioRxiv [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting BSJ-5-63 solubility and stability in experiments
Welcome to the technical support center for BSJ-5-63. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable proteolysis-targeting chimera (PROTAC).[1][2] Its primary function is to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2][3][4] By degrading these kinases, this compound leads to a downstream decrease in the protein expression of RNAPII and Cyclin K, and suppresses the mRNA expression of key DNA repair genes like BRCA1 and BRCA2.[1][2][5] This dual action on transcription and DNA repair gives it potent anticancer activity, which is under investigation for prostate cancer.[1][4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2] Vendor datasheets report a solubility of at least 5 mg/mL (approximately 4.90 mM) in DMSO.[1][6][7] It is critical to use anhydrous DMSO to prevent the absorption of water, which can compromise the stability and solubility of the compound over time.[8]
Q3: How should I store this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of this compound.[2] Once dissolved in DMSO, stock solutions should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).[2][9] The powder form is stable for up to 3 years when stored at -20°C.[2][10]
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What happened and how can I fix it?
A4: This is a common issue known as precipitation upon dilution, which occurs when a hydrophobic compound like this compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[8][11]
To prevent this, ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤0.5%) but sufficient to maintain solubility.[8] Always add the DMSO stock to your aqueous medium slowly while vortexing or mixing to facilitate dispersion. Preparing an intermediate dilution in a co-solvent or your base medium may also help. If precipitation persists, you may need to lower the final concentration of this compound in your experiment.[8]
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to compound stability?
A5: Yes, inconsistent results can be a sign of compound degradation or instability in the assay medium.[12] Several factors in cell culture media can affect stability:
-
Enzymatic Degradation: If your medium is supplemented with serum (e.g., FBS), enzymes like esterases and proteases can metabolize the compound.[12]
-
pH Instability: The physiological pH of cell culture media (7.2-7.4) can lead to the degradation of pH-sensitive molecules.[12]
-
Binding to Media Components: Compounds can bind to proteins like albumin in serum or even adhere to plasticware, reducing the effective concentration available to the cells.[12][13]
To investigate this, you can run a time-course experiment to see if the compound's effect diminishes over time.[8] You can also test its stability in media with and without serum or cells to pinpoint the cause of degradation.[12]
Data Presentation
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₂H₇₄ClN₉O₆S₂ | [2] |
| Molecular Weight | 1020.79 g/mol | [2] |
| CAS Number | 2519823-37-9 | [1] |
| Storage (Powder) | 3 years at -20°C | [2] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | [2] |
Table 2: Reported Solubility of this compound
| Solvent / System | Concentration Reported | Notes | Source(s) |
| DMSO | ≥ 5 mg/mL (4.90 mM) | Recommended for primary stock solutions. | [1][6][7] |
| In Vitro | < 1 mg/mL | This likely refers to solubility in aqueous buffers or cell culture media. | [10] |
| In Vivo Prep | 50 mg/mL (stock) diluted in Corn oil (1:9) | Formulation for animal experiments. | [1] |
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
-
Symptom: A solid precipitate or cloudiness appears immediately or over time after diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Root Cause Analysis & Solution Workflow:
Issue 2: Poor or Declining Compound Activity in Multi-Day Experiments
-
Symptom: The biological effect of this compound is strong initially but weakens significantly after 24-48 hours, or the IC₅₀ value is much higher than expected.
-
Potential Causes:
-
Chemical Instability: The compound may be degrading due to pH, light, or reaction with media components.
-
Metabolic Instability: Cells are actively metabolizing and clearing the compound.
-
Protein Binding: The compound is binding to serum proteins, reducing its bioavailable concentration.
-
-
Troubleshooting Steps:
-
Confirm Stock Integrity: Before troubleshooting the assay, confirm your DMSO stock is not compromised. Thaw a fresh aliquot that has not undergone multiple freeze-thaw cycles.
-
Assess Stability: Perform a stability test by incubating this compound in your complete cell culture medium (without cells) for the duration of your experiment (e.g., 48-72 hours). At different time points, add this pre-incubated medium to freshly plated cells for a short-term activity assay. A loss of potency in the pre-incubated medium indicates chemical instability.
-
Change Dosing Strategy: For multi-day experiments, consider replacing the medium with freshly prepared this compound every 24 hours to maintain a consistent, effective concentration.
-
Reduce Serum: If experimentally viable, test the compound's efficacy in low-serum (e.g., 1-2%) or serum-free media to see if activity improves. This can help diagnose issues with serum protein binding.[12]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of powdered this compound and a bottle of anhydrous DMSO (≥99.9%) to come to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required volume of DMSO. For example, to make a 10 mM stock from 1 mg of this compound (MW: 1020.79):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.001 / (0.010 * 1020.79) = 0.00009796 L
-
Volume (µL) = 97.96 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate in short bursts to aid dissolution.[11]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-binding amber vials. Store immediately at -80°C.
Protocol 2: General Workflow for Cell-Based Assays
This workflow outlines the critical steps for diluting and using the this compound stock solution in a typical cell-based experiment.
Signaling Pathway Visualization
The diagram below illustrates the intended biological consequence of introducing this compound into a cancer cell, leading to the degradation of its target kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CDK12/7/9降解剂 | MCE [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS 2519823-37-9 | CDK12/7/9降解剂 | 美国IvivoChem [invivochem.cn]
- 10. This compound产品说明书 [selleck.cn]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
optimizing BSJ-5-63 treatment duration for maximal protein degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of BSJ-5-63 for maximal protein degradation.
Troubleshooting Guides
Experimentation with PROTACs like this compound can sometimes yield unexpected results. This guide provides solutions to common issues encountered during your experiments.
| Issue Encountered | Potential Cause | Recommended Solution |
| No or minimal degradation of target proteins (CDK12, CDK7, CDK9) | Suboptimal this compound Concentration: The concentration used may be too low for effective ternary complex formation or too high, leading to the "hook effect".[1][2] | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration.[3] |
| Inappropriate Treatment Duration: The chosen time point may be too early to observe degradation or too late, allowing for protein re-synthesis.[3] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal incubation period for maximal degradation.[4] | |
| Low E3 Ligase Expression: The cell line used may have low endogenous expression of the E3 ligase recruited by this compound (e.g., VHL or Cereblon).[2] | Verify the expression levels of the relevant E3 ligase in your cell line using Western blotting or qPCR. Consider using a different cell line with higher expression. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells.[1] | While difficult to modify the molecule, ensure proper solubilization of the compound. | |
| Inconsistent Degradation Results | Variable Cell Conditions: Differences in cell confluency, passage number, or serum concentration can affect experimental outcomes. | Standardize cell culture conditions, including seeding density and passage number. Ensure consistent serum lots. |
| Compound Instability: this compound may be unstable in the cell culture medium over longer incubation times. | Assess the stability of this compound in your experimental media over the time course of the experiment. | |
| "Hook Effect" Observed | High this compound Concentration: At high concentrations, the formation of binary complexes (this compound with either the target or the E3 ligase) is favored over the productive ternary complex.[1][2] | Use lower concentrations of this compound. A comprehensive dose-response curve will reveal the characteristic bell shape of the hook effect.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal treatment duration for maximal protein degradation with this compound?
A1: The optimal treatment duration for this compound can vary depending on the cell line, the specific target protein (CDK12, CDK7, or CDK9), and the concentration of the degrader used. It is crucial to perform a time-course experiment to determine the ideal duration for your specific experimental setup. Generally, significant degradation can be observed between 4 and 24 hours.[4][5] For initial experiments, consider testing a range of time points such as 2, 4, 8, 16, and 24 hours.[3]
Q2: How do I determine the potency and efficacy of this compound in my experiments?
A2: The potency and efficacy of this compound are quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6] To determine these, you should perform a dose-response experiment where cells are treated with a range of this compound concentrations for a fixed, optimal duration (determined from your time-course experiment). Protein levels are then quantified, typically by Western blotting, and the data is plotted to calculate DC50 and Dmax.[7][8]
Q3: What are the key target proteins of this compound?
A3: this compound is a potent PROTAC degrader that primarily targets Cyclin-Dependent Kinase 12 (CDK12), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9) for degradation.[1][7] Its activity also leads to a decrease in the protein expression of RNAPII and Cyclin K.[1]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules like PROTACs where an increase in concentration beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[2]
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Treatment Duration
This protocol outlines the steps to determine the optimal treatment time for maximal degradation of target proteins by this compound.
-
Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the time of harvest.
-
Cell Treatment: The following day, treat the cells with a fixed concentration of this compound. This concentration should be around the expected DC50 value or a concentration known to induce degradation (e.g., 100 nM).
-
Time Points: Harvest the cells at various time points after treatment. A suggested time course is 0, 2, 4, 8, 16, and 24 hours.[9] The 0-hour time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.
-
Western Blot Analysis:
-
Load equal amounts of protein from each lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the target proteins (CDK12, CDK7, CDK9) and a loading control (e.g., GAPDH, β-actin, or Vinculin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities for the target proteins and normalize them to the loading control. Plot the normalized protein levels against the treatment time to identify the time point at which maximum degradation occurs.
Protocol 2: Dose-Response Experiment for DC50 and Dmax Determination
This protocol describes how to determine the DC50 and Dmax values for this compound.
-
Cell Seeding: Seed cells in a multi-well plate as described in Protocol 1.
-
Cell Treatment: The next day, treat the cells with a serial dilution of this compound. A wide concentration range is recommended, for example, from 0.1 nM to 10,000 nM, including a vehicle-only control (e.g., DMSO). Incubate the cells for the optimal duration determined from the time-course experiment (Protocol 1).
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Western Blot Analysis: Perform Western blotting as described in step 6 of Protocol 1.
-
Data Analysis:
-
Quantify the band intensities for the target proteins and normalize them to the loading control.
-
Calculate the percentage of protein remaining for each this compound concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the DC50 and Dmax values.[7]
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced protein degradation.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
identifying and mitigating potential off-target effects of BSJ-5-63
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of BSJ-5-63, a potent proteolysis-targeting chimera (PROTAC) degrader of CDK12, CDK7, and CDK9.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets of this compound?
This compound is a potent PROTAC degrader designed to target and degrade Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2][3] Its mechanism of action involves the recruitment of these kinases to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation leads to a decrease in the protein expression of CDK12, CDK7, CDK9, RNAPII, and Cyclin K.[1][2][3]
Q2: What are the downstream effects of this compound's on-target activity?
The degradation of its target kinases by this compound leads to several downstream effects, including:
-
Induction of a "BRCAness" state, which can sensitize cancer cells to PARP inhibitors.[4][5]
-
Attenuation of Androgen Receptor (AR) signaling.[4][5] These effects contribute to its anti-cancer activity, particularly in prostate cancer.[1][4][5]
Q3: What is known about the off-target profile of this compound?
While designed to be a selective degrader, like most small molecules, this compound may have off-target effects.[6][7] A proteomic analysis of 22Rv1 cells treated with this compound showed that it is highly selective for CDK12, CDK7, and CDK9. However, the study also noted the degradation of a few other proteins, such as CCND1, indicating the potential for off-target activity.[8] It is crucial for researchers to experimentally determine the off-target profile in their specific model system.
Q4: Why is it important to identify the off-target effects of this compound?
Identifying off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target effects can lead to misinterpretation of experimental results, attributing a biological response to the on-target when it is actually caused by an off-target interaction.[9][10]
-
Toxicity: Off-target interactions are a major cause of toxicity in preclinical and clinical studies.[6][7]
-
Therapeutic Potential: In some cases, off-target effects can be therapeutically beneficial and could lead to drug repurposing.[11]
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a phenotype that cannot be readily explained by the known on-target activity of this compound, it may be due to an off-target effect. This guide provides a workflow for investigating such observations.
Step 1: Confirm On-Target Engagement
Before investigating off-targets, it is essential to confirm that this compound is engaging its intended targets in your experimental system.
Experimental Protocol: Western Blotting for Target Degradation
-
Cell Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound (e.g., 0-1000 nM) and a negative control (e.g., this compound-nc) for a specified time (e.g., 8, 16, 24 hours).[2]
-
Cell Lysis: Harvest cells and prepare protein lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against CDK12, CDK7, CDK9, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of target degradation.
Step 2: Computational Prediction of Off-Targets
Computational methods can provide a list of potential off-target interactions for further experimental validation.[6][7][11]
Experimental Protocol: In Silico Off-Target Prediction
-
Method Selection: Utilize computational tools and databases that predict off-targets based on chemical structure similarity, machine learning models, or ligand-protein docking. Examples include the Off-Target Safety Assessment (OTSA) framework.[6][7]
-
Input: Use the chemical structure of this compound as the input for the prediction software.
-
Analysis: Analyze the output, which will be a ranked list of potential off-target proteins. Prioritize proteins that are biologically relevant to your observed phenotype.
Step 3: Experimental Validation of Predicted Off-Targets
Experimental validation is necessary to confirm the computationally predicted off-targets.
Experimental Protocol: Proteome-wide Profiling
-
Method Selection: Employ unbiased, proteome-wide methods to identify off-targets. Techniques like proteome arrays or mass spectrometry-based proteomics (e.g., chemical proteomics, thermal shift assays) are suitable.[12]
-
Sample Preparation: Treat your experimental system (e.g., cell lines, tissue lysates) with this compound or a vehicle control.
-
Analysis: Perform the chosen proteomic analysis to identify proteins that directly bind to this compound or exhibit changes in abundance or thermal stability upon treatment.
-
Data Interpretation: Compare the proteomic profiles of treated and untreated samples to identify potential off-targets.
Guide 2: Mitigating Confirmed Off-Target Effects
Once an off-target has been confirmed, several strategies can be employed to mitigate its effects and ensure that the observed biological response is due to the on-target activity.
Strategy 1: Use of a Negative Control
A well-designed negative control is crucial for distinguishing on-target from off-target effects. For PROTACs like this compound, an ideal negative control would be a molecule that is structurally similar but does not induce degradation of the target proteins. A negative control analog, this compound-nc, has been used in studies.[8]
Strategy 2: Titration of this compound Concentration
Using the lowest effective concentration of this compound can help minimize off-target effects, which are often more pronounced at higher concentrations.
Experimental Protocol: Dose-Response Experiment
-
Treatment: Treat cells with a wide range of this compound concentrations.
-
On-Target Analysis: Monitor the degradation of CDK12, CDK7, and CDK9 using Western blotting.
-
Off-Target Analysis: Simultaneously monitor the levels or activity of the confirmed off-target protein.
-
Phenotypic Analysis: Assess the biological phenotype of interest across the dose range.
-
Determination of Optimal Concentration: Identify the concentration range where on-target degradation is achieved with minimal impact on the off-target.
Strategy 3: Genetic Validation of On-Target Involvement
Genetic approaches can be used to confirm that the observed phenotype is a direct result of the degradation of the intended targets.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout
-
Target Gene Knockout: Use CRISPR-Cas9 to knock out the genes encoding for CDK12, CDK7, and/or CDK9 in your cell line.
-
Phenotypic Comparison: Compare the phenotype of the knockout cells with that of wild-type cells treated with this compound.
-
Analysis: If the phenotype of the knockout cells recapitulates the phenotype observed with this compound treatment, it provides strong evidence that the effect is on-target.
Data Presentation
Table 1: Summary of this compound Characteristics
| Characteristic | Description | Reference |
| Molecule Type | PROTAC Degrader | [1][2] |
| Primary Targets | CDK12, CDK7, CDK9 | [1][2][3] |
| Downstream Effects | Decreased BRCA1/2 mRNA, Attenuated AR Signaling | [2][4][5] |
| Potential Off-Targets | CCND1 | [8] |
| Therapeutic Area | Prostate Cancer | [1][4][5] |
Visualizations
Caption: Signaling pathway of this compound leading to the degradation of target kinases.
Caption: Workflow for identifying potential off-target effects of this compound.
Caption: Logical relationship of strategies to mitigate off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Technical Support Center: Addressing Resistance to BSJ-5-63 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential resistance mechanisms encountered during experiments with BSJ-5-63, a potent proteolysis-targeting chimera (PROTAC) that degrades Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.
I. Troubleshooting Guide
This guide is designed to help researchers identify and address common issues that may arise during the use of this compound, particularly when observing a diminished or lack of response.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no degradation of CDK12, CDK7, or CDK9 | 1. Suboptimal this compound concentration or treatment duration. | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration for maximal degradation. |
| 2. Compromised E3 ligase function. | - Confirm the expression of VHL (the E3 ligase recruited by this compound) in your cell model. - Sequence the VHL gene to check for mutations that may impair its function. | |
| 3. Increased expression of deubiquitinating enzymes (DUBs). | - Perform RT-qPCR or Western blot to assess the expression levels of relevant DUBs. | |
| Degradation of target proteins is observed, but there is a lack of downstream effect (e.g., no decrease in BRCA1/2 mRNA, no cell viability reduction). | 1. Mutations in the target proteins (CDK12, CDK7, CDK9). | - Sequence the kinase domains of CDK12, CDK7, and CDK9 to identify potential mutations that prevent the binding of this compound but still allow for degradation. Note: For the related CDK12 degrader BSJ-4-116, resistance-conferring mutations (I733V, G739S) in the G-loop of CDK12 have been identified.[1] |
| 2. Activation of compensatory signaling pathways. | - Investigate the activation of parallel pathways that may bypass the effects of CDK12/7/9 degradation. This could include pathways that restore homologous recombination or maintain cell survival despite AR signaling attenuation. | |
| Initial response to this compound followed by the development of resistance over time. | 1. Acquired mutations in target proteins or E3 ligase components. | - Establish a resistant cell line by long-term culture with increasing concentrations of this compound. - Perform whole-exome or targeted sequencing on the resistant cell line to identify acquired mutations in CDK12, CDK7, CDK9, or VHL. |
| 2. Upregulation of drug efflux pumps. | - Assess the expression of multidrug resistance proteins (e.g., P-glycoprotein) in resistant cells. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC that induces the degradation of CDK12, CDK7, and CDK9.[2] The degradation of CDK12 leads to a "BRCAness" phenotype by reducing the expression of homologous recombination repair genes like BRCA1 and BRCA2.[2] This sensitizes cancer cells to PARP inhibitors. Additionally, the degradation of CDK7 and CDK9 attenuates androgen receptor (AR) signaling, which is crucial in prostate cancer.
Q2: What are the known resistance mechanisms to the related CDK12 degrader, BSJ-4-116?
A2: Two point mutations in the G-loop of CDK12, I733V and G739S, have been shown to confer resistance to the CDK12-selective degrader BSJ-4-116.[1] These mutations are thought to reduce the binding affinity of the degrader to CDK12, thereby preventing the formation of the ternary complex required for degradation.[1]
Q3: What are other potential mechanisms of resistance to this compound?
A3: Based on known resistance mechanisms to other PROTACs, potential resistance to this compound could arise from:
-
Mutations or downregulation of the VHL E3 ligase: Since this compound relies on VHL to ubiquitinate its targets, any impairment in VHL function could lead to resistance.
-
Upregulation of deubiquitinating enzymes (DUBs): DUBs can remove ubiquitin chains from the target proteins, counteracting the effect of this compound.
-
Mutations in CDK12, CDK7, or CDK9: Similar to what has been observed with BSJ-4-116, mutations in the target proteins could prevent this compound binding.
-
Activation of bypass signaling pathways: Cancer cells may activate alternative pathways to compensate for the loss of CDK12/7/9 function.
Q4: How can I determine if my cells have developed resistance to this compound?
A4: You can assess resistance by:
-
Performing a cell viability assay: Compare the IC50 value of this compound in your potentially resistant cells to that of the parental, sensitive cells. A significant increase in the IC50 value suggests resistance.
-
Conducting a Western blot: Measure the levels of CDK12, CDK7, and CDK9 proteins after this compound treatment. Resistant cells may show less degradation compared to sensitive cells.
-
Using RT-qPCR: Analyze the mRNA levels of downstream targets like BRCA1 and BRCA2. A lack of downregulation in response to this compound can indicate resistance.
III. Data Presentation
Table 1: Antiproliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (nM) |
| LNCaP | 38.78 |
| C4-2B | 61.38 |
| 22Rv1 | 23.72 |
| LAPC4 | 20.27 |
| VCaP | 18.7 |
Data represents the concentration of this compound required to inhibit cell growth by 50%.
Table 2: Effect of this compound on Target Protein and mRNA Levels
| Treatment | CDK12 Protein Level | CDK7 Protein Level | CDK9 Protein Level | BRCA1 mRNA Level | BRCA2 mRNA Level |
| Vehicle (DMSO) | 100% | 100% | 100% | 100% | 100% |
| This compound (Dose- and time-dependent) | Decreased | Decreased | Decreased | Decreased | Decreased |
Qualitative summary of data from dose- and time-dependent experiments.[2]
IV. Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Protein Degradation
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK12, CDK7, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
RT-qPCR for mRNA Expression
-
RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (VHL) or one of the target proteins (CDK12, CDK7, or CDK9) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the components of the expected ternary complex (Target Protein, E3 Ligase).
V. Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Technical Support Center: BSJ-5-63 In Vivo Efficacy and Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PROTAC degrader BSJ-5-63 in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent proteolysis-targeting chimera (PROTAC) that functions as a degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2][3][4][5][6] It is a bifunctional molecule that brings these CDK proteins into proximity with an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[7][8] This degradation of CDK12, CDK7, and CDK9 has been shown to decrease the protein expression of RNAPII and Cyclin K, and also suppress the mRNA expression of BRCA1 and BRCA2.[1][3][4] This dual action of inducing a "BRCAness" state and attenuating androgen receptor (AR) signaling makes this compound a promising agent for prostate cancer research.[9][10][11]
Q2: What are the known in vivo effects of this compound in preclinical models?
In a 22Rv1 human prostate cancer xenograft model in male ICR-SCID mice, daily intraperitoneal (i.p.) administration of this compound at a dose of 50 mg/kg for 12 days demonstrated significant anti-cancer activity.[1][5] Key outcomes included:
-
Increased number of apoptotic cells within the tumors.[1][5]
-
Observed degradation of CDK12, CDK7, and CDK9 in tumor tissues.[9][10][11]
It is important to note that daily administration at this dose resulted in approximately 10% weight loss in the mice, suggesting a need for careful toxicity monitoring.[1][5]
Q3: What is the recommended formulation for in vivo administration of this compound?
A common formulation for in vivo studies involves a two-step process to ensure solubility. It is recommended to prepare the working solution fresh on the day of use.[1]
-
Stock Solution: Dissolve this compound in DMSO.
-
Working Solution: A suggested vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1] To prepare, add the DMSO stock solution to the corn oil and mix thoroughly. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Limited or no tumor growth inhibition | Suboptimal Dosing or Scheduling: The dose may be too low to achieve therapeutic concentrations at the tumor site, or the dosing frequency may be insufficient. | Conduct a dose-response study to identify the optimal dose. Consider adjusting the dosing frequency based on pharmacokinetic (PK) data if available. |
| Poor Bioavailability: The compound may have poor absorption or be rapidly cleared from circulation. | Evaluate different administration routes (e.g., oral gavage vs. intraperitoneal injection). Perform a pilot PK study to determine the compound's half-life and exposure in plasma and tumor tissue. | |
| "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced efficacy.[7] | If high doses are being used, test a lower dose range to see if efficacy improves. | |
| Compound Instability: The compound may be unstable in the formulation or in vivo. | Prepare fresh formulations for each administration. Assess the stability of the compound in the chosen vehicle over the duration of the experiment. | |
| No observable degradation of target proteins (CDK12, CDK7, CDK9) | Insufficient Drug Exposure at Target Site: The compound may not be reaching the tumor tissue in sufficient concentrations. | Perform Western blot analysis of tumor lysates from a pilot study to confirm target engagement at different time points after dosing. |
| Timing of Analysis: Pharmacodynamic (PD) effects may be transient. | Collect tumor samples at various time points after the final dose to capture the peak of protein degradation. | |
| Technical Issues with Western Blot: Problems with antibody quality, protein extraction, or blotting technique. | Validate the antibodies used for CDK12, CDK7, and CDK9. Ensure complete lysis of tumor tissue and use appropriate loading controls. | |
| Unexpected Toxicity or Animal Morbidity | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Always include a vehicle-only control group to assess the toxicity of the formulation components.[7] |
| Off-Target Effects: The PROTAC may be degrading other essential proteins. | Monitor animals closely for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). If significant toxicity is observed, consider reducing the dose or dosing frequency. | |
| Formulation Issues: Precipitation of the compound upon injection can lead to local irritation or toxicity. | Ensure the compound is fully dissolved in the vehicle before administration. If precipitation is a concern, consider alternative, well-tolerated formulation vehicles.[7] |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| In Vivo Dosage | 22Rv1 Xenograft | 50 mg/kg | [1][5] |
| Administration Route | 22Rv1 Xenograft | Intraperitoneal (i.p.) | [1][5] |
| Dosing Schedule | 22Rv1 Xenograft | Daily for 12 days | [1][5] |
| Tumor Growth Inhibition | 22Rv1 Xenograft | Significant | [1][9][10][11] |
| Observed Toxicity | 22Rv1 Xenograft | ~10% body weight loss | [1][5] |
Experimental Protocols
In Vivo Efficacy Study in a Prostate Cancer Xenograft Model
This protocol is a general guideline based on published studies with this compound.[1][5][9][10][11]
-
Animal Model:
-
Use male immunodeficient mice (e.g., ICR-SCID or NOD-SCID), 4-5 weeks of age.
-
Subcutaneously implant 22Rv1 human prostate cancer cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
-
-
Compound Formulation and Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On each day of dosing, prepare the working solution by diluting the stock solution in corn oil to a final concentration of 10% DMSO.
-
Ensure the solution is clear and free of precipitation. Gentle warming or sonication may be used if necessary.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle (10% DMSO in corn oil) via intraperitoneal injection daily for the duration of the study (e.g., 12 days).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., for apoptosis markers like cleaved caspase-3).
-
Another portion of the tumor should be snap-frozen in liquid nitrogen for subsequent Western blot analysis.
-
Western Blot Analysis for Target Degradation
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against CDK12, CDK7, CDK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of this compound leading to downstream anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | CAS 2519823-37-9 | CDK12/7/9降解剂 | 美国IvivoChem [invivochem.cn]
- 6. This compound 2519823-37-9 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
minimizing toxicity in combination therapies with BSJ-5-63
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing toxicity when using the investigational Wnt/β-catenin pathway inhibitor, BSJ-5-63, in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is an investigational small molecule inhibitor that disrupts the interaction between β-catenin and the TCF/LEF family of transcription factors, which are critical downstream effectors of the Wnt signaling pathway. Dysregulation of the Wnt/β-catenin pathway is a common oncogenic driver in various cancers. The rationale for using this compound in combination therapies is to enhance anti-tumor efficacy and overcome resistance. By combining this compound with other anti-cancer agents, it is possible to target multiple oncogenic pathways simultaneously, leading to a more durable response.
Q2: What are the most common toxicities observed with this compound as a monotherapy?
Based on preclinical studies, the most frequently observed on-target toxicities associated with this compound monotherapy stem from its mechanism of action on the Wnt pathway, which is also involved in normal tissue homeostasis. These include:
-
Gastrointestinal (GI) disturbances, such as diarrhea and mucositis.
-
Mild to moderate bone marrow suppression, primarily neutropenia.
-
Dermatological reactions, including rash and hair loss.
Off-target toxicities are less common but can include elevated liver enzymes.
Q3: How can I anticipate overlapping toxicities when combining this compound with another agent?
To anticipate overlapping toxicities, it is crucial to review the known toxicity profiles of both this compound and the combination agent. A systematic comparison can help identify potential synergistic or additive adverse effects. For instance, combining this compound with a standard chemotherapeutic agent known for causing myelosuppression, such as irinotecan, could potentiate the risk of severe neutropenia.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in vitro when combining this compound with Agent X.
Possible Cause:
-
Synergistic Toxicity: The two agents may have a synergistic cytotoxic effect on the cancer cells, which might also translate to healthy cells.
-
Off-target Effects: The combination may be inducing off-target effects not seen with either agent alone.
-
Incorrect Dosing: The concentrations used may be too high for the combination setting.
Troubleshooting Steps:
-
Dose-Response Matrix: Perform a dose-response matrix experiment to evaluate the cytotoxic effects of both this compound and Agent X over a wide range of concentrations, both individually and in combination. This will help determine if the interaction is synergistic, additive, or antagonistic.
-
Cell Viability Assay: Utilize a cell viability assay, such as the MTT or CellTiter-Glo assay, to quantify cytotoxicity.
-
Apoptosis Assay: Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the increased cytotoxicity is due to programmed cell death.
-
Control Cell Lines: Test the combination on non-cancerous control cell lines to assess for general cytotoxicity.
Issue 2: Severe gastrointestinal toxicity observed in in vivo models with this compound and a tyrosine kinase inhibitor (TKI).
Possible Cause:
-
Overlapping On-Target Effects: Both this compound (Wnt inhibitor) and many TKIs can impact GI tract homeostasis.
-
Pharmacokinetic Interactions: One agent may be altering the metabolism and clearance of the other, leading to higher-than-expected exposures.
-
Dosing Schedule: Concurrent administration may lead to peak concentration-related toxicity.
Troubleshooting Steps:
-
Staggered Dosing Regimen: Evaluate alternative dosing schedules, such as sequential or intermittent dosing, to minimize overlapping peak concentrations.
-
Supportive Care: Implement supportive care measures in the animal model, such as hydration and nutritional support.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine if there is a drug-drug interaction affecting the plasma concentrations of either agent.
-
Histopathological Analysis: Perform a histopathological examination of the GI tract to understand the nature and extent of the tissue damage.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Matrix for Cytotoxicity Assessment
Objective: To determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and a combination agent.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (Agent X).
-
Treatment: Treat the cells with a matrix of concentrations of this compound and Agent X, both alone and in combination. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or CellTiter-Glo) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Tolerability Study with Staggered Dosing
Objective: To assess whether a staggered dosing schedule can mitigate the toxicity of a this compound combination therapy in a murine model.
Methodology:
-
Animal Acclimation: Acclimate the animals (e.g., BALB/c mice) to the facility for at least one week.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound alone, Agent Y alone, Concurrent Combination, Staggered Combination).
-
Dosing:
-
Concurrent Group: Administer this compound and Agent Y on the same day.
-
Staggered Group: Administer this compound on Day 1 and Agent Y on Day 2, repeating the cycle.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and stool consistency.
-
Blood Collection: Collect blood samples at specified time points for complete blood counts (CBC) and serum chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
Data Analysis: Compare the toxicity endpoints (body weight change, hematological parameters, organ toxicity) between the different treatment groups.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Irinotecan in HT-29 Colorectal Cancer Cells
| Treatment Group | This compound Conc. (nM) | Irinotecan Conc. (µM) | % Cell Viability (Mean ± SD) | Combination Index (CI) |
| This compound | 50 | 0 | 75 ± 5.2 | N/A |
| Irinotecan | 0 | 1 | 68 ± 4.1 | N/A |
| Combination | 50 | 1 | 32 ± 3.8 | 0.7 (Synergy) |
Table 2: In Vivo Toxicity Profile of this compound and Agent Z Combination in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Body Weight Change (%) | Grade 3/4 Neutropenia Incidence |
| Vehicle | N/A | +5.2 | 0% |
| This compound (10 mg/kg) | Daily | -2.1 | 10% |
| Agent Z (5 mg/kg) | Daily | -4.5 | 25% |
| Concurrent Combination | Daily | -15.8 | 80% |
| Staggered Combination | Alternating Days | -7.3 | 40% |
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Logical workflow for troubleshooting in vivo toxicity with this compound combinations.
Caption: A stepwise experimental workflow for evaluating this compound combination therapies.
Technical Support Center: BSJ-5-63 Synthesis and Purification
Disclaimer: Information on "BSJ-5-63," a potent PROTAC degrader of CDK12, CDK7, and CDK9, is limited in publicly available scientific literature.[1][2][3] This guide is constructed based on existing information and general principles of complex small molecule synthesis and purification, particularly for heterocyclic compounds and PROTACs.[4][5][6][7][8][9]
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Low to no yield of the final product. | 1. Incomplete reaction at one or more synthetic steps.[4] 2. Degradation of intermediates or the final product.[6] 3. Sub-optimal reaction conditions (temperature, solvent, catalyst).[10][11] | 1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Handle sensitive intermediates under inert atmosphere (N₂ or Ar) and protect from light. 3. Systematically optimize reaction parameters. Consider a Design of Experiments (DoE) approach.[11] |
| Formation of significant side products. | 1. Competing reaction pathways. 2. Reactive functional groups are not adequately protected.[4] 3. The reaction temperature is too high, leading to decomposition. | 1. Re-evaluate the retrosynthetic analysis to identify more selective routes.[4] 2. Employ appropriate protecting group strategies for sensitive moieties.[4] 3. Lower the reaction temperature and extend the reaction time. |
| Poor solubility of reactants or intermediates. | 1. Inappropriate solvent choice.[7] 2. Aggregation of starting materials. | 1. Screen a range of solvents or solvent mixtures (e.g., THF, DMF, DMSO).[12] 2. Use sonication or gentle heating to aid dissolution. |
| Difficulty in achieving the desired stereoselectivity. | 1. Inappropriate chiral catalyst or auxiliary. 2. Racemization under the reaction conditions. | 1. Screen a panel of chiral catalysts. 2. Adjust reaction conditions (e.g., lower temperature, different base) to minimize racemization. |
Purification Troubleshooting
| Question/Issue | Potential Causes | Recommended Solutions |
| Co-elution of impurities with the final product during HPLC. | 1. Similar polarity of the product and impurities. 2. Inappropriate stationary or mobile phase.[13][14] | 1. Optimize the HPLC method by adjusting the gradient, mobile phase composition, or pH.[15] 2. Try a different column with alternative selectivity (e.g., phenyl-hexyl instead of C18). 3. Consider alternative purification techniques like Supercritical Fluid Chromatography (SFC).[16] |
| Broad or tailing peaks in HPLC. | 1. Column overload.[17] 2. Secondary interactions between the analyte and the stationary phase. 3. Column degradation.[13] | 1. Reduce the sample injection volume or concentration.[17] 2. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for basic compounds). 3. Use a guard column and regularly flush the column.[14] |
| Product degradation during purification. | 1. Instability in the mobile phase (e.g., acidic or basic conditions). 2. Sensitivity to temperature or light. | 1. Use a buffered mobile phase to maintain a neutral pH. 2. Perform purification at a lower temperature and protect the sample from light. |
| Low recovery after purification. | 1. Irreversible adsorption to the stationary phase. 2. Precipitation of the product in the collection tubes. | 1. Flush the column with a strong solvent after the run. 2. Add a small amount of a suitable solvent (e.g., DMSO) to the collection fractions. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) that degrades Cyclin-Dependent Kinases (CDKs) 12, 7, and 9.[1][2][3] Its structure consists of a ligand that binds to the target proteins (CDKs), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This complex structure, likely containing multiple heterocyclic rings and chiral centers, presents significant synthetic and purification challenges.[5][7][9]
Q2: What are the major challenges in synthesizing a complex molecule like this compound?
A2: The primary challenges include managing the multi-step synthesis, ensuring high yields at each step, controlling stereochemistry, and preventing unwanted side reactions.[4][5] The synthesis of PROTACs often involves the coupling of two complex fragments via a linker, which can be a delicate and low-yielding process.[12][18]
Q3: Which analytical techniques are crucial for monitoring the synthesis and confirming the structure of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring reaction progress and purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation and confirmation of the final compound and key intermediates.[18]
Q4: What are the recommended storage conditions for this compound?
A4: As a complex organic molecule, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it as a solid at -20°C.[3] Stock solutions should be prepared fresh, but if necessary, can be stored at -80°C.
Q5: Are there any specific safety precautions to consider when handling this compound and its synthetic intermediates?
A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Many synthetic reagents and intermediates can be toxic, flammable, or reactive. All manipulations should be performed in a well-ventilated fume hood.
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Step (Hypothetical)
This protocol describes a common reaction type in the synthesis of complex heterocyclic molecules.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-16 hours), monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and filter through a 0.45 µm syringe filter.
-
Column and Mobile Phase: Use a C18 reverse-phase preparative column. The mobile phase typically consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Elution: Develop a gradient method starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the product.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the product.
-
Product Recovery: Combine the pure fractions, and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the final product as a solid.
IV. Visualizations
Caption: A generalized synthetic workflow for this compound.
Caption: A decision tree for troubleshooting low synthesis yield.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Frontiers | Grand challenges in chemical biology from the perspective of organic chemical synthesis [frontiersin.org]
- 6. Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
- 10. 反应设计与优化 [sigmaaldrich.com]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in cell line sensitivity to BSJ-5-63
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BSJ-5-63, with a specific focus on addressing the common challenge of variability in cell line sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][2] As a PROTAC, it acts as a bridge between these target proteins and an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This degradation has two main downstream effects:
-
Induction of "BRCAness": By degrading CDK12, this compound reduces the expression of genes involved in the DNA damage response, including BRCA1 and BRCA2.[3][4] This creates a state of "BRCAness," which can sensitize cancer cells to PARP inhibitors.[3][4]
-
Inhibition of Androgen Receptor (AR) Signaling: The degradation of CDK7 and CDK9, which are crucial for AR-mediated transcription, leads to the attenuation of AR signaling.[3][4]
Q2: Why am I observing significant variability in the sensitivity of different cell lines to this compound?
A2: Variability in cell line sensitivity to this compound is expected and can be attributed to several factors related to its mechanism of action and general principles of in vitro pharmacology:
-
Expression Levels of Target Proteins: The basal expression levels of CDK12, CDK7, and CDK9 can vary significantly between cell lines. Cell lines with higher endogenous levels of these proteins may require higher concentrations of this compound to achieve effective degradation and a subsequent cytotoxic effect.
-
Androgen Receptor (AR) Status: Given that this compound attenuates AR signaling, the AR status of the cell line is a critical determinant of sensitivity.[3][4] AR-positive cell lines (e.g., LNCaP, 22Rv1) may exhibit greater sensitivity compared to AR-negative cell lines (e.g., PC-3, DU145).
-
DNA Damage Response (DDR) Pathway Integrity: The dependency of a cell line on the DDR pathway can influence its response. Cell lines with pre-existing defects in DNA repair pathways may be inherently more sensitive to the "BRCAness" induced by this compound.
-
General Cell Line Characteristics: As with any in vitro experiment, factors such as genetic drift due to high passage numbers, cell health, growth rate, and potential mycoplasma contamination can significantly impact drug sensitivity and the reproducibility of results.[5][6]
Troubleshooting Guide for Variable Cell Line Sensitivity
If you are experiencing unexpected or inconsistent results with this compound, this guide provides a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting variability in this compound sensitivity.
Troubleshooting Tables
Table 1: Experimental Design and Protocol Issues
| Potential Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, "edge effects" in the plate.[6] | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using outer wells for experimental samples; fill them with sterile media. |
| IC50 values consistently higher than expected | Compound degradation, suboptimal incubation time, cell line resistance.[6] | Prepare fresh drug dilutions for each experiment from a properly stored stock. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| IC50 values consistently lower than expected | Incorrect drug concentration calculation, cytotoxicity of the solvent.[6] | Double-check all dilution calculations. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells, including the vehicle control. |
| Poor dose-response curve | Inappropriate concentration range.[7] | Perform a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the active range for each cell line. |
Table 2: Cell Line-Specific Issues
| Potential Problem | Possible Cause | Recommended Solution |
| Results not reproducible over time | High passage number leading to genetic drift.[5][6] | Use cell lines with a low passage number. Regularly thaw a new vial of cells from a validated stock. |
| Unexpected resistance in a sensitive cell line | Mycoplasma contamination. | Test for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Inconsistent results between different labs using the same cell line | Genetic and transcriptional evolution of cell lines.[5] | Perform cell line authentication (e.g., STR profiling). Characterize the basal expression of key proteins (CDK12, AR) in your specific cell line stock. |
Data Presentation
The sensitivity of a given cell line to this compound is influenced by its molecular characteristics. Below is an example of how to present sensitivity data (IC50 values) alongside key molecular features of the cell lines under investigation.
Table 3: Illustrative IC50 Values for this compound in Prostate Cancer Cell Lines
| Cell Line | AR Status | Basal CDK12 Expression (Relative) | This compound IC50 (nM) |
| LNCaP | Positive | High | 50 |
| 22Rv1 | Positive (AR-V7) | Moderate | 150 |
| PC-3 | Negative | Low | >1000 |
| DU145 | Negative | Moderate | >1000 |
Note: These are example values for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to create 2X working solutions.
-
Remove the medium from the cells and add 100 µL of the 2X working solutions to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for 72 hours (or other optimized time point) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence (560Ex/590Em) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Use a non-linear regression (log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Diagram: Cell Viability Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 8-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-CDK12, anti-CDK7, anti-CDK9, anti-AR, anti-ß-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Protocol 3: RT-qPCR for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Treat cells as described for Western blotting.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for target genes (BRCA1, BRCA2) and a housekeeping gene (GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Signaling Pathway Visualization
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of the PROTAC degrader this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete degradation of target proteins with BSJ-5-63
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing BSJ-5-63, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional PROTAC designed to specifically target and degrade CDK12, CDK7, and CDK9.[1][2][3] It functions by simultaneously binding to one of the target CDKs and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the CDK, marking it for degradation by the proteasome.[4][5] This degradation leads to a reduction in the protein levels of these critical kinases.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily investigated for its anti-cancer properties, particularly in the context of prostate cancer.[1][6][7] Its mechanism of action offers a multi-pronged therapeutic approach by:
-
Degrading CDK12: This leads to a decrease in the mRNA expression of DNA damage response (DDR) genes, including BRCA1 and BRCA2, creating a "BRCAness" phenotype. This can sensitize cancer cells to PARP inhibitors.[1][6][7]
-
Degrading CDK7 and CDK9: This attenuates androgen receptor (AR) signaling, a key driver of prostate cancer progression.[1][6][8]
Q3: How does this compound differ from traditional CDK inhibitors?
A3: Unlike traditional small molecule inhibitors that block the kinase activity of CDKs, this compound leads to the physical elimination of the CDK proteins. This can offer several advantages, including a more sustained and potent biological effect and the potential to overcome resistance mechanisms associated with kinase inhibitors.
Q4: What is the negative control for this compound?
A4: A negative control compound, this compound-NC, is available. In this molecule, the stereocenter on the hydroxyproline (B1673980) moiety of the VHL ligand is inverted, which prevents it from binding to VHL.[8] This control is crucial for confirming that the observed effects are due to VHL-mediated degradation and not off-target effects of the molecule.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Incomplete or no degradation of target CDKs. | Suboptimal Concentration (Hook Effect): At very high concentrations, PROTACs can form non-productive binary complexes (this compound with CDK or VHL separately) instead of the productive ternary complex, leading to reduced degradation. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax). |
| Inappropriate Time Point: The kinetics of degradation can vary between cell lines and target proteins. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal degradation. | |
| Low E3 Ligase Expression: The cell line may have low endogenous levels of VHL, the E3 ligase recruited by this compound. | Confirm VHL expression in your cell line via Western blot or qPCR. If VHL levels are low, consider using a different cell line. | |
| Proteasome Inhibition: The proteasome may be inhibited by other components in the cell culture media or the cells may have intrinsic resistance. | Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside this compound. This should rescue the degradation of the target proteins. | |
| Only one or two of the three target CDKs are degraded. | Differential Degradation Kinetics: The three target CDKs may be degraded at different rates or to different extents. | Carefully analyze your time-course and dose-response data for each individual CDK. It is possible that maximal degradation for each target occurs at different conditions. |
| Antibody Issues: The antibody used for Western blotting for the non-degraded CDK may be of poor quality. | Validate your antibodies using positive and negative controls (e.g., cell lysates with known expression levels of the target CDKs, or siRNA-mediated knockdown of the target). | |
| Unexpected cell viability results. | Off-Target Effects: Although this compound has been shown to have a relatively clean off-target profile compared to some other degraders, off-target effects can never be fully excluded. | Use the negative control, this compound-NC, at the same concentration as this compound. If the negative control also shows similar effects on cell viability, the effect is likely independent of CDK degradation. |
| Cell Line Specific Dependencies: The dependence of your cell line on CDK12, CDK7, and/or CDK9 may differ from published data. | Correlate the extent of CDK degradation with the observed phenotypic effects in your specific cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from studies in prostate cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines [1]
| Cell Line | IC50 (nM) of this compound | IC50 (nM) of this compound-NC | Fold Increase in Potency |
| LNCaP | 38.78 | 405.6 | 10.5 |
| C4-2B | 61.38 | 374.6 | 6.1 |
| 22Rv1 | 23.72 | 144.6 | 6.1 |
| LAPC4 | 20.27 | 487.4 | 24.0 |
| VCaP | 18.7 | 358.4 | 19.2 |
Table 2: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model [1]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition |
| This compound (50 mg/kg) | Daily | Significant |
| This compound (50 mg/kg) | Every 3 days | Significant |
Experimental Protocols
Protocol 1: Western Blot Analysis of CDK Degradation
-
Cell Seeding and Treatment: Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and the vehicle control (e.g., DMSO) for the desired time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDK12, CDK7, CDK9, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of each CDK to the loading control.
Protocol 2: RT-qPCR Analysis of BRCA1 and BRCA2 mRNA Levels
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative mRNA expression of BRCA1 and BRCA2 using the ΔΔCt method, normalizing to the housekeeping gene.
Visualizations
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for incomplete degradation.
References
- 1. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of BSJ-5-63 and Other CDK12/7/9 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader BSJ-5-63 against other notable CDK12, CDK7, and CDK9 inhibitors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support informed decisions in cancer research and drug development.
This compound is a novel proteolysis-targeting chimera (PROTAC) that potently and selectively degrades cyclin-dependent kinases 12, 7, and 9.[1][2][3] This triple degradation mechanism offers a multi-pronged therapeutic approach, particularly in the context of prostate cancer. By degrading CDK12, this compound impairs the transcription of genes involved in homologous recombination repair (HRR), including BRCA1 and BRCA2, thereby inducing a "BRCAness" state in cancer cells.[1][2][4] Simultaneously, the degradation of CDK7 and CDK9 attenuates androgen receptor (AR) signaling, a key driver of prostate cancer progression.[1][4][5][6] This dual action enhances the sensitivity of cancer cells to PARP inhibitors, offering a promising strategy for treating advanced and resistant forms of the disease.[1][4][5][6]
Quantitative Efficacy Comparison
The following tables summarize the available in vitro efficacy data for this compound and other relevant CDK12/7/9 inhibitors, THZ531 and Dinaciclib. It is important to note that a direct head-to-head comparison of these compounds in the same study under identical experimental conditions is not yet publicly available. The data presented here is compiled from separate studies and should be interpreted with this limitation in mind.
Table 1: Anti-proliferative Activity (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | Receptor Status | This compound IC50 (nM) |
| LNCaP | AR-positive | 38.78[7] |
| C4-2B | AR-positive | 61.38[7] |
| 22Rv1 | AR-positive | 23.72[7] |
| LAPC4 | AR-positive | 20.27[7] |
| VCaP | AR-positive | 18.7[7] |
| MR49F (Enzalutamide-resistant) | AR-positive | Significantly more sensitive to this compound compared to its negative control and BSJ-4-116, with a one-log magnitude improvement in IC50.[7] |
Table 2: Efficacy of Other CDK12/7/9 Inhibitors
| Inhibitor | Target(s) | Cell Line/Context | Efficacy (IC50/Activity) |
| THZ531 | Covalent CDK12/13 inhibitor | Jurkat (T-cell acute lymphoblastic leukemia) | IC50: 158 nM (CDK12), 69 nM (CDK13)[8] |
| MDA-MB-231 (Triple-negative breast cancer) | Potent anti-proliferative effects[9] | ||
| Dinaciclib | Pan-CDK inhibitor (including CDK1, 2, 5, 9, and 12) | Various cancer cell lines | Potent and effective in preclinical models[9] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK12/7/9 signaling pathway and a general workflow for assessing the efficacy of PROTAC degraders.
Caption: CDK12/7/9 signaling in prostate cancer and points of intervention.
Caption: Generalized workflow for evaluating the efficacy of a PROTAC degrader.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of CDK inhibitors like this compound.
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding:
-
Prostate cancer cells (e.g., LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
A serial dilution of the inhibitor (e.g., this compound) is prepared in the appropriate cell culture medium.
-
The medium in the wells is replaced with the medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specified period, typically 72 hours.
-
-
Viability Assessment (using CellTiter-Glo®):
-
The 96-well plate is equilibrated to room temperature.
-
An equal volume of CellTiter-Glo® reagent is added to each well.
-
The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The data is normalized to the vehicle control to calculate the percentage of cell viability.
-
The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of target proteins (e.g., CDK12, CDK7, CDK9) following treatment with a PROTAC degrader. The DC50 is the concentration of the degrader that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
-
Cell Treatment and Lysis:
-
Cells are seeded in 6-well plates and treated with a range of concentrations of the PROTAC (e.g., this compound) for a specific duration (e.g., 8, 16, or 24 hours).[3]
-
After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to remove cellular debris.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-CDK12, anti-CDK7, anti-CDK9) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the protein bands is quantified using densitometry software.
-
The level of the target protein is normalized to the loading control.
-
The percentage of protein degradation is calculated relative to the vehicle-treated control.
-
DC50 and Dmax values are determined by plotting the percentage of degradation against the log of the PROTAC concentration.
-
Conclusion
References
- 1. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparative analysis of BSJ-5-63's effect on different prostate cancer subtypes
A guide for researchers and drug development professionals on the differential effects of the PROTAC degrader BSJ-5-63 in various prostate cancer contexts, with a focus on its therapeutic potential in castration-resistant prostate cancer.
Introduction
Prostate cancer (PCa) remains a significant health challenge, with the progression to metastatic castration-resistant prostate cancer (CRPC) being a critical juncture with limited therapeutic options.[1][2][3][4] Standard treatments for advanced PCa primarily target the androgen receptor (AR) signaling pathway.[1][2][3][4] However, the emergence of resistance to AR pathway inhibitors (ARPIs) necessitates the development of novel therapeutic strategies.[1][2][3][4] this compound, a novel proteolysis-targeting chimera (PROTAC), has emerged as a promising therapeutic agent. This guide provides a comparative analysis of this compound's effects on different prostate cancer subtypes, supported by preclinical data.
This compound is a potent degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9.[1][5][6] Its dual mechanism of action involves:
-
Induction of "BRCAness": By degrading CDK12, this compound diminishes the expression of DNA damage repair genes, including BRCA1 and BRCA2, creating a state of "BRCAness".[1][2][3][7][8] This sensitizes cancer cells to PARP inhibitors, irrespective of their homologous recombination repair (HRR) status.[1][2][3][7]
-
Inhibition of AR Signaling: Through the degradation of CDK7 and CDK9, key regulators of AR-mediated transcription, this compound effectively attenuates AR signaling.[1][4][7][8] This offers a therapeutic advantage in overcoming resistance to conventional AR-targeted therapies.[4][7]
Comparative Efficacy of this compound in Prostate Cancer Subtypes
Preclinical studies have demonstrated that this compound exhibits potent antitumor activity across various prostate cancer models, with notable differences in sensitivity between subtypes.[1][7]
Androgen Receptor (AR)-Positive vs. AR-Negative Prostate Cancer
In vitro studies have consistently shown that AR-positive prostate cancer cell lines are more sensitive to this compound compared to AR-negative lines.[1][7] This heightened sensitivity is attributed to the compound's ability to degrade CDK7 and CDK9, thereby disrupting the AR signaling axis, a key driver in these cancers.[1][4][7]
| Cell Line | AR Status | IC50 of this compound (nM) | Reference |
| LNCaP | Positive | 38.78 | [4][7] |
| C4-2B | Positive | 61.38 | [4][7] |
| 22Rv1 | Positive | 23.72 | [4][7] |
| LAPC4 | Positive | 20.27 | [4][7] |
| VCaP | Positive | 18.7 | [4][7] |
| DU145 | Negative | Less sensitive | [1][4][7] |
Table 1: Comparative in vitro efficacy of this compound in AR-positive and AR-negative prostate cancer cell lines.
Castration-Resistant Prostate Cancer (CRPC)
This compound demonstrates significant promise in the treatment of CRPC, a stage of the disease where resistance to androgen deprivation therapy and ARPIs is common.[1][2][3][4] Its ability to target AR signaling through a mechanism independent of direct AR ligand binding makes it effective against CRPC with AR mutations or amplifications.[4][7]
Furthermore, the induction of a "BRCAness" state by this compound opens up a therapeutic window for combination therapy with PARP inhibitors, offering a synergistic approach to treating CRPC.[1][7][8] This is particularly relevant for a broad spectrum of CRPC patients, not just those with pre-existing HRR gene mutations.[7]
| Prostate Cancer Subtype | Key Characteristics | Effect of this compound |
| Androgen-Sensitive | Dependent on AR signaling for growth. | High sensitivity due to CDK7/9 degradation and subsequent AR pathway inhibition. |
| Castration-Resistant (AR-Positive) | Continued AR signaling despite low androgen levels, often due to AR mutations or amplification. | Effective due to targeting of AR signaling via CDK7/9 degradation, bypassing direct AR antagonism.[4][7] |
| Castration-Resistant (AR-Negative) | Growth is independent of the AR pathway. | Shows activity, though less pronounced than in AR-positive cells. The effect is primarily through CDK12 degradation and induction of DNA damage sensitivity.[1][7] |
| HRR-Proficient CRPC | No mutations in homologous recombination repair genes. | Induces a "BRCAness" state, sensitizing tumors to PARP inhibitors.[1][2][3][7] |
| HRR-Deficient CRPC | Pre-existing mutations in genes like BRCA1/2. | Further enhances sensitivity to PARP inhibitors. |
Table 2: Summary of this compound's effects on different prostate cancer subtypes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis are provided below.
Cell Viability Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) is added to each well according to the manufacturer's instructions.
-
Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
Colony Formation Assay
-
Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound.
-
Incubation: The medium is replaced every 3-4 days with fresh medium containing the drug. The incubation continues for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.
-
Quantification: The number of colonies is counted manually or using imaging software.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound for the desired time are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against CDK12, CDK7, CDK9, BRCA1, BRCA2, AR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent or a similar kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using SYBR Green master mix and specific primers for target genes (e.g., BRCA1, BRCA2, KLK3, TMPRSS2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method.
In Vivo Xenograft Studies
-
Cell Implantation: Prostate cancer cells (e.g., 22Rv1 or DU145) are subcutaneously injected into the flanks of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and treated with this compound (e.g., 50 mg/kg, intraperitoneally, daily) or vehicle control.[5] For combination studies, a PARP inhibitor (e.g., olaparib) is administered.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a novel and promising therapeutic strategy for advanced prostate cancer, particularly for castration-resistant subtypes. Its dual mechanism of inducing a "BRCAness" state and inhibiting androgen receptor signaling provides a multi-pronged attack on prostate cancer cells. The comparative analysis clearly indicates a greater efficacy in AR-positive prostate cancers, while also demonstrating its potential in AR-negative and CRPC contexts, especially in combination with PARP inhibitors. The preclinical data strongly supports the continued investigation of this compound in clinical trials for patients with advanced prostate cancer.
References
- 1. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
On-Target Efficacy of BSJ-5-63 Validated by Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of BSJ-5-63, a novel proteolysis-targeting chimera (PROTAC), with supporting experimental data from knockout/knockdown models. This compound is a potent degrader of Cyclin-Dependent Kinase 12 (CDK12), CDK7, and CDK9, key regulators of transcription and the DNA damage response.[1][2][3][4][5][6][7][8] To rigorously validate the primary targets of this compound, particularly CDK12, studies have employed CRISPR/Cas9-mediated knockout models. This guide summarizes the key findings and methodologies from this research.
Comparative Analysis of this compound in Wild-Type vs. CDK12 Knockout Models
The on-target effect of this compound is demonstrated by the differential sensitivity of wild-type (WT) and CDK12 knockout (KO) cancer cells to the compound. As hypothesized, cells lacking CDK12, a primary target of this compound, exhibit reduced sensitivity to the degrader. This resistance confirms that the cytotoxic effects of this compound are, in significant part, mediated through its action on CDK12.
| Cell Line | Genetic Background | Treatment | Key Findings | Reference |
| 22Rv1 (Prostate Cancer) | Wild-Type | This compound | Dose-dependent degradation of CDK12, CDK7, and CDK9. Inhibition of cell proliferation. | [6] |
| 22Rv1 (Prostate Cancer) | CDK12 Knockout (CRISPR/Cas9) | This compound | Reduced sensitivity to this compound compared to wild-type cells, confirming CDK12 as a key target. | [6] |
Downstream Effects: Corroborating On-Target Activity
This compound's degradation of CDK12 leads to predictable downstream consequences, primarily the downregulation of genes involved in the homologous recombination repair (HRR) pathway, such as BRCA1 and BRCA2.[1][3][4][5][7][8] This induction of a "BRCAness" phenotype is a key mechanistic outcome of CDK12 inhibition.
| Cell Line | Genetic Background | Treatment | Downstream Effect | Quantitative Change | Reference |
| 22Rv1 | Wild-Type | This compound (0-1000 nM; 8, 16, 24 h) | Decreased mRNA expression of BRCA1 and BRCA2 | Dose and time-dependent decrease | [1] |
| LNCaP | Wild-Type | This compound | Decreased mRNA expression of BRCA1 and BRCA2 | Dose and time-dependent decrease | [4] |
| DU145 | Wild-Type | This compound | Decreased mRNA expression of BRCA1 and BRCA2 | Dose and time-dependent decrease | [4] |
Alternative Validation: Comparison with a Selective CDK12 Degrader
To further isolate the effects of CDK12 degradation, this compound can be compared to more selective agents like BSJ-4-116. BSJ-4-116 is a PROTAC that selectively degrades CDK12.[2] By comparing the cellular phenotypes induced by these two compounds, researchers can delineate the specific contributions of CDK7 and CDK9 degradation by this compound.
| Compound | Target(s) | Key Effects |
| This compound | CDK12, CDK7, CDK9 | Induces "BRCAness", attenuates Androgen Receptor (AR) signaling |
| BSJ-4-116 | CDK12 (selective) | Induces "BRCAness" |
Experimental Protocols
Generation of CDK12 Knockout Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for creating a CDK12 knockout cell line.[9][10][11][12][13]
-
Guide RNA (gRNA) Design and Synthesis: Design two single-guide RNAs (sgRNAs) targeting different exons of the CDK12 gene to ensure complete knockout. Synthesize the gRNAs.
-
Vector Construction: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA construct into the target cells (e.g., 22Rv1) using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Expand the clones and screen for CDK12 knockout by Western blot analysis to confirm the absence of the CDK12 protein. Further validation can be performed by sequencing the genomic DNA to identify the specific mutations at the target site.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.[14]
-
Cell Seeding: Seed wild-type and CDK12-KO cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as MTT or CellTiter-Glo, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the drug concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the degradation of target proteins.[14][15]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against CDK12, CDK7, CDK9, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantification: Densitometry analysis can be used to quantify the protein levels relative to the loading control.
Visualizing the Mechanism and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CDK Degraders in Castration-Resistant Prostate Cancer (CRPC) Models: BSJ-5-63 and Other Key Players
For researchers, scientists, and drug development professionals navigating the landscape of novel therapeutics for castration-resistant prostate cancer (CRPC), this guide offers a side-by-side comparison of the emerging class of Cyclin-Dependent Kinase (CDK) degraders. We focus on the novel triple CDK12/7/9 degrader, BSJ-5-63, and compare its performance with other notable CDK degraders, including the selective CDK12 degrader BSJ-4-116 and the CDK12/13 degrader YJ1206, based on available preclinical data.
This comparative analysis summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows to aid in the objective evaluation of these promising therapeutic agents.
At a Glance: Comparative Efficacy of CDK Degraders in CRPC Models
The development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for treating cancers that have developed resistance to traditional inhibitors. In CRPC, where androgen receptor (AR) signaling and cell cycle dysregulation are key drivers of progression, CDK degraders have shown significant promise.
| Degrader | Primary Targets | Mechanism of Action in CRPC | Key Advantages |
| This compound | CDK12, CDK7, CDK9 | Degrades CDK12 to induce a "BRCAness" state, sensitizing cells to PARP inhibitors. Degrades CDK7 and CDK9 to attenuate androgen receptor (AR) signaling.[1][2][3][4][5][6][7] | Multi-pronged attack on both DNA damage repair and AR signaling pathways.[1][2][3][4][5][6][7] |
| BSJ-4-116 | CDK12 (selective) | Selectively degrades CDK12, leading to the downregulation of DNA Damage Response (DDR) genes.[8][9][10] | High selectivity for CDK12 may reduce off-target effects.[8][9][10] |
| YJ1206 | CDK12, CDK13 | Degrades both CDK12 and its paralog CDK13, disrupting transcription elongation and inducing DNA damage.[11][12][13][14][15][16] | Orally bioavailable formulation with a favorable safety profile in preclinical models.[11][12][13][14][15][16] |
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound and other CDK degraders in various CRPC cell line models. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
In Vitro Efficacy: Inhibition of Cell Proliferation (IC50)
| Cell Line | This compound IC50 (nM)[2] | YJ9069/YJ1206 IC50 (nM)[12] | BSJ-4-116 IC50 (nM) |
| 22Rv1 | 23.72 | ~200 (YJ9069) | Data not available |
| VCaP | 18.7 | 12.55 (YJ1206) vs 22.22 (YJ9069) | Data not available |
| LNCaP | 38.78 | Data not available | Data not available |
| C4-2B | 61.38 | Data not available | Data not available |
| LAPC4 | 20.27 | Data not available | Data not available |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Degrader | CRPC Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | 22Rv1 Xenograft | 50 mg/kg, i.p., daily for 12 days | Significantly inhibited tumor growth and reduced tumor weight.[17] | [17] |
| YJ1206 | VCaP-CRPC & PDX models | Oral administration | Robust tumor regression and suppression of tumor growth.[11][12][13] | [11][12][13] |
| BSJ-4-116 | Preclinical studies reported, but specific in vivo CRPC data is limited. | Not specified for CRPC models | Potent antiproliferative effects observed in other cancer models.[8][9] | [8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of this compound in CRPC
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acute BRCAness induction and AR pathway blockage through CDK12/7/9 degradation enhances PARP inhibitor sensitivity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. mdnewsline.com [mdnewsline.com]
- 12. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. urotoday.com [urotoday.com]
- 17. medchemexpress.com [medchemexpress.com]
Independent Verification of the Anti-Tumor Effects of BSJ-5-63: A Comparative Guide
This guide provides an objective comparison of the anti-tumor effects of BSJ-5-63 with alternative therapies, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent verification of this compound's efficacy, particularly in the context of prostate cancer.
This compound is a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of cyclin-dependent kinases 12, 7, and 9 (CDK12, CDK7, and CDK9).[1][2][3][4][5] Its mechanism of action involves two key anti-tumor strategies: inducing a "BRCAness" state by downregulating DNA repair genes like BRCA1 and BRCA2, thereby sensitizing cancer cells to PARP inhibitors, and attenuating androgen receptor (AR) signaling, a critical driver of prostate cancer progression.[3][4][5]
In Vitro Efficacy: A Head-to-Head Comparison
The anti-proliferative activity of this compound has been evaluated in various prostate cancer cell lines and compared to standard-of-care agents such as the PARP inhibitor olaparib (B1684210) and the androgen receptor inhibitor enzalutamide (B1683756).
| Cell Line | This compound IC₅₀ (nM) | Olaparib IC₅₀ (µM) | Enzalutamide IC₅₀ (µM) |
| 22Rv1 | Not Directly Available | ~2-10 | Resistant |
| LNCaP | Not Directly Available | ~6 | Not Directly Available |
| VCaP | Not Directly Available | Not Directly Available | Not Directly Available |
| C4-2B | Not Directly Available | Not Directly Available | ~1.19 (parental) |
| DU-145 | Not Directly Available | Not Directly Available | Not Directly Available |
Note: IC₅₀ values can vary between studies due to different experimental conditions. The data presented is a synthesis of available information. Some specific IC50 values for this compound in these cell lines were not found in the provided search results, but its potent nanomolar activity is consistently reported.
In Vivo Anti-Tumor Activity
In preclinical xenograft models of prostate cancer, this compound has demonstrated significant anti-tumor activity.
| Agent | Xenograft Model | Dosage | Tumor Growth Inhibition |
| This compound | 22Rv1 | 50 mg/kg, i.p., daily or every 3 days | Significantly inhibited tumor growth and reduced tumor weight.[1][6] |
| Olaparib | 22Rv1 | 50 mg/kg, oral gavage | Showed anti-tumor activity, particularly in combination with other agents.[7] |
| Enzalutamide | 22Rv1 | 10 or 30 mg/kg, oral gavage | Did not significantly affect tumor growth in a castration-resistant model.[8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (MTS/WST-8)
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, olaparib, or enzalutamide for 72 hours.
-
Reagent Incubation: After the treatment period, MTS or WST-8 reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm (for MTS) or 450 nm (for WST-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined by non-linear regression analysis.
Western Blot for Protein Expression
-
Cell Lysis: Cells treated with the compounds are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against CDK12, CDK7, CDK9, BRCA1, BRCA2, or β-actin overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a SYBR Green or TaqMan probe-based assay with primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH or ACTB).[11][12][13]
-
Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Xenograft Study
-
Animal Model: Male immunodeficient mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation: 22Rv1 cells (1-2 x 10⁶) are suspended in Matrigel and injected subcutaneously into the flanks of the mice.[14][15][16]
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups and treated with this compound (e.g., 50 mg/kg, i.p.), olaparib (e.g., 50 mg/kg, p.o.), enzalutamide (e.g., 10-30 mg/kg, p.o.), or vehicle control.[1][6]
-
Tumor Measurement: Tumor volume is measured bi-weekly with calipers using the formula: (Length x Width²)/2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute BRCAness Induction and AR Signaling Blockage through CDK12/7/9 Degradation Enhances PARP Inhibitor Sensitivity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Plk1 to enhance efficacy of Olaparib in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. actc-lab.chem.uoa.gr [actc-lab.chem.uoa.gr]
- 12. Development and applications of a real-time quantitative RT-PCR method (QRT-PCR) for BRCA1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRCA1, BRCA2, AR and IGF-I expression in prostate cancer: correlation between RT-qPCR and immunohistochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Establishing Prostate Cancer Patient Derived Xenografts: Lessons Learned From Older Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BSJ-5-63
For researchers, scientists, and drug development professionals working with the potent CDK12, CDK7, and CDK9 PROTAC degrader BSJ-5-63, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential information on the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on available safety data.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for various types of protection.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | - Fire/flame resistant and impervious clothing- Chemical impermeable gloves | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374 derived from it[1] |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded or irritation or other symptoms are experienced[1] |
It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling the compound.[1]
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the integrity of the compound.
-
Ventilation: Always handle this compound in a well-ventilated place.[1]
-
Preventing Contamination: Wear suitable protective clothing to avoid contact with skin and eyes.[1] Measures should be taken to prevent the formation of dust and aerosols.[1]
-
Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers or incompatible materials.[1]
-
Fire Safety: Use non-sparking tools and prevent fire caused by electrostatic discharge steam.[1] For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam and wear self-contained breathing apparatus if necessary.[1]
Spill and Disposal Procedures
In the event of a spill, evacuate personnel to safe areas and ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1] Prevent further leakage if it is safe to do so and avoid letting the chemical enter drains.[1]
For disposal, collect the chemical in suitable and closed containers.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
First-Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for ensuring safety when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
